Azido-PEG1-CH2COO-Cl
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-azidoethoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2/c5-4(9)3-10-2-1-7-8-6/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOUWBZLOHCVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)Cl)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301170 | |
| Record name | 2-(2-Azidoethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79598-49-5 | |
| Record name | 2-(2-Azidoethoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79598-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Azidoethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl: Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG1-CH2COO-Cl, also known as 2-(2-Azidoethoxy)acetyl chloride. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its application in the development of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the synthesis of BRD4 degraders.
Core Properties of this compound
This compound is a valuable research chemical primarily utilized as a linker in the burgeoning field of targeted protein degradation. Its structure incorporates three key functional components: a reactive acyl chloride for covalent attachment to a ligand, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a terminal azide group for "click" chemistry conjugation.
| Property | Value |
| Chemical Name | 2-(2-Azidoethoxy)acetyl chloride |
| CAS Number | 79598-49-5 |
| Molecular Formula | C4H6ClN3O2 |
| Molecular Weight | 163.56 g/mol |
| Appearance | To be determined |
| Purity | >95% (typical) |
| Storage Conditions | Dry, dark, 0 - 4°C (short term), -20°C (long term) |
| Solubility | To be determined in various solvents |
| Shelf Life | >2 years if stored properly |
Spectroscopic Data
| Spectroscopy | Predicted Peaks and Rationale |
| ¹H NMR | Signals corresponding to the two methylene groups of the ethoxy chain are expected. The methylene group adjacent to the azide will be shifted downfield compared to the one adjacent to the ether oxygen. The methylene group of the acetyl chloride will also show a distinct downfield shift. |
| ¹³C NMR | Resonances for the four carbon atoms are expected. The carbonyl carbon of the acyl chloride will appear significantly downfield (typically in the 165-175 ppm range). The carbons of the ethoxy group will be in the ether region, with the carbon attached to the azide showing a characteristic shift. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the acyl chloride C=O stretch is expected in the region of 1780-1815 cm⁻¹. A sharp, strong peak corresponding to the azide (N₃) asymmetric stretch will be present around 2100 cm⁻¹. C-O-C stretching vibrations from the ether linkage will appear in the 1050-1150 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of COCl, N₂, and cleavage of the ether linkage. |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from diethylene glycol. The following protocol is a representative procedure based on established chemical transformations.
Step 1: Monotosylation of Diethylene Glycol
-
Dissolve diethylene glycol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate.
Step 2: Azidation
-
Dissolve the tosylated intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Add sodium azide (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain 2-(2-azidoethoxy)ethanol.
Step 3: Oxidation to Carboxylic Acid
-
Dissolve 2-(2-azidoethoxy)ethanol (1 equivalent) in acetone at 0°C.
-
Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) to the solution until the orange color persists.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-azidoethoxy)acetic acid.
Step 4: Conversion to Acyl Chloride
-
Dissolve 2-(2-azidoethoxy)acetic acid (1 equivalent) in anhydrous DCM or use it neat.
-
Add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) will be observed.
-
Monitor the reaction by observing the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.
Application in PROTAC Synthesis: BRD4 Degrader
This compound is a key building block for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a versatile linker.
One notable application is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in cancer.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following workflow outlines the general steps for synthesizing a BRD4-targeting PROTAC using this compound and subsequent biological evaluation.
Protocol for PROTAC Synthesis (General)
-
Attachment of the Linker to the BRD4 Ligand:
-
Dissolve the BRD4 inhibitor (containing a suitable nucleophilic group like a primary or secondary amine or a hydroxyl group) in an appropriate anhydrous solvent (e.g., DCM, DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to the solution.
-
Slowly add a solution of this compound (1-1.2 equivalents) in the same solvent at 0°C.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the azide-linker-BRD4 ligand conjugate by flash chromatography or preparative HPLC.
-
-
Click Chemistry Conjugation:
-
Dissolve the purified azide-functionalized BRD4 ligand and an alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) in a suitable solvent system (e.g., t-BuOH/water or DMSO).
-
Add a copper(I) source (e.g., CuSO₄·5H₂O and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Conclusion
This compound is a highly versatile and valuable heterobifunctional linker for the synthesis of complex bioconjugates, particularly PROTACs. Its well-defined structure, incorporating a reactive acyl chloride, a solubilizing PEG spacer, and a bioorthogonal azide handle, enables a modular and efficient approach to PROTAC assembly. The provided synthesis protocols and experimental workflows offer a solid foundation for researchers to utilize this linker in their drug discovery efforts aimed at targeted protein degradation. As the field of PROTACs continues to expand, the demand for well-characterized and versatile linkers like this compound will undoubtedly grow.
A Technical Guide to Azido-PEG1-CH2COO-Cl: A Bifunctional Linker for Advanced Bioconjugation and Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Azido-PEG1-CH2COO-Cl, a heterobifunctional linker molecule playing a crucial role in modern drug development and chemical biology. Designed for researchers, scientists, and professionals in the field of drug development, this document details the chemical properties, structure, and applications of this versatile compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identity
This compound is a synthetic chemical compound featuring two distinct reactive functional groups connected by a short polyethylene glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules.
The structure consists of an azide group (N₃), which is amenable to "click chemistry" reactions, and a highly reactive acetyl chloride group (-COCl) for acylation of nucleophiles such as amines and alcohols.
Physicochemical and Structural Data
The key quantitative data for this compound are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃O₂ | |
| Molecular Weight | 163.56 g/mol | |
| Exact Mass | 163.0100 Da | |
| Purity | >95% | |
| InChI Key | FSOUWBZLOHCVTL-UHFFFAOYSA-N | |
| SMILES Code | C(COCC(=O)Cl)N=[N+]=[N-] | |
| Elemental Analysis | C: 29.37%, H: 3.70%, Cl: 21.67%, N: 25.69%, O: 19.56% |
Chemical Structure
The chemical structure of this compound is visualized below. The diagram highlights the azide and acetyl chloride functional groups, connected by a single polyethylene glycol unit.
Experimental Protocols and Applications
This compound is a key reagent in bioconjugation and is particularly noted for its use as a PROTAC linker. Its bifunctional nature allows for the precise linkage of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.
General Synthesis Protocol
Objective: To synthesize 2-(2-azidoethoxy)acetyl chloride from 2-(2-azidoethoxy)acetic acid.
Materials:
-
2-(2-azidoethoxy)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser or gas outlet with a drying tube
-
Rotary evaporator
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-azidoethoxy)acetic acid (1.0 equivalent) in anhydrous DCM.
-
Chlorination: Slowly add thionyl chloride (≥ 2.0 equivalents) or oxalyl chloride (≥ 1.5 equivalents) to the stirred solution at 0 °C. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) is often added.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride).
-
Work-up and Isolation: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude 2-(2-azidoethoxy)acetyl chloride is typically obtained as an oil and can often be used in the next synthetic step without further purification.
Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves toxic gases. Appropriate personal protective equipment (PPE) must be worn.
Application in PROTAC Synthesis
The dual reactivity of this compound is leveraged in the modular synthesis of PROTACs. A typical workflow is illustrated below.
In this workflow, the acetyl chloride end of the linker reacts with an amine on the target protein ligand. Subsequently, the azide group on the resulting intermediate undergoes a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with an alkyne-modified E3 ligase ligand. This modular approach allows for the rapid generation of libraries of PROTAC molecules with varying linkers, target-binding moieties, and E3 ligase ligands.
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and orthogonal reactivity make it an ideal linker for constructing complex molecular architectures, most notably PROTACs. The data and protocols presented in this guide are intended to support the effective use of this compound in research and development settings.
References
Synthesis and Purification of Azido-PEG1-CH2COO-Cl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG1-CH2COO-Cl, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a feasible synthetic pathway, detailed experimental protocols, and purification strategies, supported by quantitative data and visual workflows to aid researchers in the successful production of this versatile chemical entity.
Overview
This compound, with the IUPAC name 2-(2-azidoethoxy)acetyl chloride, is a valuable heterobifunctional linker. Its structure incorporates a terminal azide group, amenable to "click chemistry" reactions, and a reactive acyl chloride for facile conjugation to amine-containing molecules. This guide details a two-step synthetic approach commencing from the readily accessible precursor, 2-(2-azidoethoxy)ethanol.
Synthetic Pathway
The synthesis of this compound can be logically approached in two primary stages:
-
Synthesis of the Carboxylic Acid Intermediate: Formation of 2-(2-azidoethoxy)acetic acid via a Williamson ether synthesis reaction between 2-(2-azidoethoxy)ethanol and a chloroacetate equivalent.
-
Conversion to the Acid Chloride: Activation of the carboxylic acid intermediate to the final acid chloride product using a suitable chlorinating agent.
Below is a graphical representation of the proposed synthetic workflow.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-(2-azidoethoxy)acetic acid (Intermediate)
This procedure is adapted from the principles of the Williamson ether synthesis[1][2][3][4][5].
Materials:
-
2-(2-azidoethoxy)ethanol
-
Sodium chloroacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(2-azidoethoxy)ethanol (1.0 eq) in deionized water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the flask and stir the mixture.
-
To this solution, add sodium chloroacetate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-azidoethoxy)acetic acid.
Purification of the Intermediate:
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Synthesis of 2-(2-azidoethoxy)acetyl chloride (Final Product)
This procedure utilizes a standard method for converting a carboxylic acid to an acid chloride.
Materials:
-
2-(2-azidoethoxy)acetic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-(2-azidoethoxy)acetic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
If using oxalyl chloride, add a catalytic amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. To ensure complete removal of residual reagent, anhydrous toluene can be added and subsequently evaporated (azeotropic removal).
-
The resulting crude this compound is often used directly in the next synthetic step due to its reactivity.
Purification of this compound
Due to the high reactivity and moisture sensitivity of acid chlorides, purification can be challenging. Often, the crude product is of sufficient purity for subsequent reactions if the starting materials are pure. If further purification is necessary, the following methods can be considered, and must be performed under strictly anhydrous conditions.
Purification Workflow:
Caption: Purification options for this compound.
-
Vacuum Distillation: For small-scale preparations, fractional distillation under high vacuum can be effective in separating the product from non-volatile impurities.
-
Anhydrous Flash Chromatography: While challenging due to the reactivity of the acid chloride, flash chromatography on silica gel using anhydrous solvents (e.g., hexanes/ethyl acetate or dichloromethane) can be attempted. It is crucial to use dry solvents and a dry-packed column.
Data Presentation
The following table summarizes the key chemical properties of the compounds involved in this synthesis.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | 2-(2-azidoethoxy)ethanol | 139115-90-5 | C4H9N3O2 | 131.13 |
| Intermediate | 2-(2-azidoethoxy)acetic acid | 79598-48-4 | C4H7N3O3 | 145.12 |
| Final Product | 2-(2-azidoethoxy)acetyl chloride | 79598-49-5 | C4H6ClN3O2 | 163.56 |
Data sourced from chemical supplier databases.
Safety Precautions
-
Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.
-
Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water and release toxic gases (HCl, SO2, CO, CO2). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Acid Chlorides: Acid chlorides are corrosive and moisture-sensitive. Handle them in an inert atmosphere to prevent hydrolysis.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale of the reaction. Careful execution and adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical linker.
References
An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl (CAS Number 79598-49-5): A Bifunctional Linker for PROTAC-mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Azido-PEG1-CH2COO-Cl, a heterobifunctional linker with the CAS number 79598-49-5. This molecule, chemically known as 2-(2-Azidoethoxy)acetyl chloride, is a valuable tool in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its primary application in the targeted degradation of proteins, and provides relevant experimental protocols and data. The focus is on its use in the synthesis of a BRD4 degrader, a significant target in oncology research.
Introduction
This compound is a molecule featuring two distinct reactive functional groups: an azide and an acyl chloride, connected by a short polyethylene glycol (PEG) linker. This dual functionality allows for sequential or orthogonal conjugation to other molecules, making it an ideal building block for creating heterobifunctional molecules like PROTACs. The azide group is amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the acyl chloride is a highly reactive group for acylation reactions, typically with amines or alcohols.
Its primary application lies in the construction of PROTACs, which are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Chemical Properties and Data
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 79598-49-5 |
| Chemical Name | 2-(2-Azidoethoxy)acetyl chloride |
| Synonyms | This compound, N3-PEG1-CH2COO-Cl |
| Molecular Formula | C4H6ClN3O2 |
| Molecular Weight | 163.56 g/mol |
| Appearance | To be determined (likely a liquid or low-melting solid) |
| Purity | >95% (typical for commercial products) |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1] |
| Solubility | To be determined |
Application in PROTAC Synthesis: The BRD4 Degrader
A significant application of a PEG-based azide linker is in the synthesis of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein and a key regulator of oncogenes such as c-Myc, making it a prime target for cancer therapy.
A notable example is the synthesis of a potent PROTAC, referred to as PROTAC BRD4 Degrader-1 , which utilizes a linker structurally related to this compound. This PROTAC was developed by Zhang F, et al. and demonstrated effective degradation of BRD4 and suppression of c-Myc expression.[2]
Quantitative Biological Data
The following table summarizes the key in vitro efficacy data for the PROTAC BRD4 Degrader-1.
| Parameter | Value | Cell Line | Reference |
| BRD4 BD1 IC50 | 41.8 nM | Biochemical Assay | [2] |
| Anti-proliferative IC50 | 0.81 µM | THP-1 (human monocytic leukemia) | [3] |
Experimental Protocols
General Protocol for PROTAC Synthesis via Click Chemistry
This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which can be adapted for conjugating an azide-containing linker like this compound to an alkyne-functionalized molecule (e.g., a BRD4 inhibitor).
Materials:
-
Azide-functionalized linker (e.g., this compound, after reaction of the acyl chloride)
-
Alkyne-functionalized molecule (e.g., a BRD4 inhibitor)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the alkyne-functionalized molecule and the azide-functionalized linker in a suitable solvent system.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 and the ligand (THPTA or TBTA).
-
Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, purify the product using an appropriate method, such as column chromatography or preparative HPLC.
Western Blot Protocol for BRD4 Degradation
This protocol describes the procedure to assess the degradation of BRD4 protein in cells treated with a BRD4-targeting PROTAC.
Materials:
-
Cancer cell line (e.g., THP-1, HeLa)
-
BRD4-targeting PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
The diagram below outlines a typical workflow for the synthesis and biological evaluation of a PROTAC.
Caption: Workflow for PROTAC synthesis and in vitro evaluation.
Conclusion
This compound is a versatile bifunctional linker that plays a crucial role in the development of targeted protein degraders. Its well-defined reactive ends allow for efficient and modular synthesis of PROTACs. The successful application of a similar linker in the creation of a potent BRD4 degrader highlights its importance in advancing cancer research and drug discovery. The experimental protocols and data presented in this guide provide a valuable resource for researchers working in this exciting field.
References
An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG1-CH2COO-Cl, a bifunctional linker increasingly utilized in advanced biomedical research and pharmaceutical development. Its unique architecture, featuring a reactive acid chloride and a versatile azide moiety connected by a short polyethylene glycol (PEG) spacer, makes it a valuable tool for the synthesis of complex biomolecular conjugates, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound, also known by its IUPAC name 2-(2-azidoethoxy)acetyl chloride, is a hetero-bifunctional linker.[1] The terminal acetyl chloride group provides a reactive handle for conjugation with nucleophiles, while the azide group is primed for "click chemistry" reactions.[2]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Chemical Formula | C₄H₆ClN₃O₂ | [1][3] |
| Molecular Weight | 163.56 g/mol | [1] |
| Exact Mass | 163.0100 | |
| CAS Number | 79598-49-5 | |
| Synonyms | N3-PEG1-CH2COO-Cl, 2-(2-azidoethoxy)acetyl chloride | |
| Purity | >95% (typical) | |
| Appearance | To be determined | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |
Mechanism of Action and Applications
The utility of this compound stems from its two distinct reactive ends, enabling stepwise, controlled conjugation. It is prominently used as an alkyl/ether-based PROTAC linker.
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which this compound is a building block, is critical for connecting the target protein ligand and the E3 ligase ligand and for optimizing the ternary complex formation.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Click Chemistry Applications
The azide group is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This makes this compound suitable for bioconjugation under mild, aqueous conditions. It can participate in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cyclooctynes, such as DBCO or BCN, which is highly advantageous for use in living systems due to the cytotoxicity of copper.
Experimental Protocols
While specific protocols are application-dependent, the following sections detail general methodologies for reactions involving the functional groups of this compound.
General Protocol for Amide Bond Formation
The acetyl chloride group of this compound is highly reactive towards primary amines. However, it is also sensitive to hydrolysis. For more controlled reactions, it is often preferable to first convert the acid chloride to its corresponding carboxylic acid (Azido-PEG1-acid) and then perform a standard carbodiimide-mediated coupling.
Materials:
-
Azido-PEG1-acid
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar activator
-
N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
Procedure:
-
Activation: Dissolve Azido-PEG1-acid in an appropriate organic solvent (like DMSO or DMF) and then add to the reaction buffer containing the amine-containing molecule.
-
Coupling: Add EDC (and NHS, if used) to the reaction mixture. The terminal carboxylic acid of the linker will react with primary amine groups on the target molecule to form a stable amide bond.
-
Reaction Time: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine to consume any unreacted activated linker.
-
Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the conjugation of the azide-functionalized molecule to an alkyne-containing partner.
Materials:
-
Azide-functionalized molecule (product from section 3.1)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Solvent (e.g., DMSO/t-BuOH mixture, PBS)
Procedure:
-
Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.
-
Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.
-
Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.
-
Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to 48 hours.
-
Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.
General Protocol for Strain-Promoted (Copper-Free) Click Chemistry (SPAAC)
This method is ideal for biological applications where copper catalysts must be avoided.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Solvent (e.g., PBS pH 7.4, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.
-
Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.
-
Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast.
-
Purification: Purify the final conjugate using standard biochemical techniques as required.
Workflow and Logical Diagrams
The following diagrams visualize the experimental workflows and logical relationships discussed.
Experimental Workflow for PROTAC Synthesis
This diagram shows a generalized workflow for synthesizing a PROTAC using this compound as a linker building block.
Decision Pathway for Choosing a Click Chemistry Method
The choice between CuAAC and SPAAC is critical and depends on the experimental context.
References
Navigating the Solution: A Technical Guide to the Solubility of Azido-PEG1-CH2COO-Cl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG1-CH2COO-Cl, a bifunctional linker molecule of interest in the development of targeted therapeutics and bioconjugation. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this guide focuses on providing a strong qualitative understanding based on structurally similar molecules, alongside a detailed experimental protocol to enable researchers to determine precise solubility values in their solvents of interest.
Predicted Solubility Profile
Based on the general characteristics of short-chain polyethylene glycol (PEG) derivatives, azides, and carboxylic acids, a qualitative solubility profile for this compound can be predicted. The hydrophilic nature of the PEG spacer and the polar carboxylic acid group suggests good solubility in aqueous and polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water, PBS, Buffers | Soluble | The hydrophilic PEG chain and the carboxylic acid group are expected to readily interact with water molecules.[1][2][3] |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at solvating polar molecules. Similar Azido-PEG-acid compounds show good solubility in DMSO and DMF.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Short-chain PEG derivatives are often soluble in chlorinated solvents.[1] |
| Alcohols | Methanol, Ethanol | Less Soluble | While polar, the shorter alkyl chains of these alcohols may be less effective at solvating the entire molecule compared to water or DMSO. |
| Ethers | Diethyl Ether | Insoluble | Generally, PEG derivatives exhibit poor solubility in ether. |
| Non-polar | Toluene, Hexane | Less Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV-Vis Spectroscopy
To obtain quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique. The concentration of the dissolved analyte can then be determined using UV-Visible spectrophotometry, provided the compound has a chromophore that absorbs in the UV-Vis range.
I. Materials and Equipment
-
This compound
-
Selected solvents (e.g., Water, DMSO, Ethanol, Dichloromethane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
UV-Vis Spectrophotometer
-
Quartz or disposable cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
II. Procedure
A. Preparation of a Standard Curve
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear and adhere to the Beer-Lambert Law.
B. Shake-Flask Solubility Measurement
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) to equilibrate. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.
III. Data Analysis
-
Using the equation of the line from the standard curve, calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram outlines a logical workflow for assessing the solubility of a new chemical entity like this compound.
Caption: A logical workflow for the systematic assessment of a compound's solubility.
This guide provides a foundational understanding and a practical framework for determining the solubility of this compound. By following the outlined experimental protocol, researchers can generate the specific quantitative data required for their drug development and research applications.
References
Navigating the Stability and Storage of Azido-PEG1-CH2COO-Cl: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG1-CH2COO-Cl, a critical alkyl/ether-based PROTAC linker utilized in the synthesis of targeted protein degraders such as BRD4 Degrader-1.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who handle and utilize this bifunctional molecule.
Core Concepts of this compound Stability
This compound possesses three key functional moieties that influence its overall stability: an azide group, a short polyethylene glycol (PEG) linker, and a chloroacetate reactive handle. The inherent reactivity of these groups dictates the handling and storage protocols necessary to ensure the compound's integrity and performance in downstream applications, such as click chemistry and protein conjugation.
Factors Influencing Stability
The stability of this compound is primarily influenced by temperature, moisture, and light. Understanding these factors is crucial for preventing degradation.
Caption: Key environmental factors impacting the chemical stability of this compound.
Recommended Storage Conditions
While specific quantitative stability data for this compound is not extensively available in public literature, general guidelines based on the chemistry of its functional groups suggest the following storage conditions to maximize shelf life. For precise details, users should always refer to the Certificate of Analysis provided by the supplier.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. | Low temperatures minimize the risk of thermal degradation of the energetic azide group. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Moisture | Store in a tightly sealed container with a desiccant. | The ester linkage is susceptible to hydrolysis, and the compound should be kept under anhydrous conditions to prevent degradation. |
| Light | Protect from light by storing in an amber vial or dark location. | Azide compounds can be light-sensitive and may undergo photodecomposition. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be the hydrolysis of the ester linkage and the decomposition of the azide group.
-
Ester Hydrolysis: In the presence of water, the ester bond can be cleaved to yield Azido-PEG1-carboxylic acid and chloroethanol. This hydrolysis can be accelerated by acidic or basic conditions.
-
Azide Decomposition: Organic azides are energetic compounds that can decompose upon exposure to heat, light, or certain reagents, leading to the loss of nitrogen gas and the formation of a reactive nitrene intermediate. While aliphatic azides like the one in this molecule are generally more stable than aryl or acyl azides, caution is still warranted.
Experimental Protocol: General Stability Assessment
For researchers wishing to perform their own stability studies, a general forced degradation protocol is outlined below. This can help to understand the molecule's stability under specific experimental conditions.
Caption: A generalized experimental workflow for assessing the stability of this compound under various stress conditions.
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C and 60°C).
-
Hydrolytic Stress: Mix the stock solution with aqueous solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water.
-
Oxidative Stress: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Photolytic Stress: Expose the stock solution to a controlled source of UV and visible light.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable analytical method, such as LC-MS, to quantify the amount of remaining this compound and identify any major degradation products.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics. Characterize the structure of significant degradants using MS/MS fragmentation.
Handling and Safety Precautions
Given the energetic nature of the azide group, appropriate safety measures should be taken when handling this compound.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with strong acids, bases, and reducing agents, which can react with the azide.
-
Handle the compound in a well-ventilated area.
-
Avoid subjecting the compound to shock, friction, or excessive heat.
By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible results in the development of novel protein degraders.
References
An In-depth Technical Guide to the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[1] Its remarkable efficiency, high regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and broad functional group tolerance have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often requires harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature, is insensitive to aqueous conditions over a wide pH range (4 to 12), and provides the 1,4-disubstituted product exclusively.[1] This guide provides a detailed exploration of the core mechanism of the CuAAC reaction, focusing on the now widely accepted dinuclear copper-mediated pathway.
The Core Mechanism: A Dinuclear Copper Pathway
Initial mechanistic proposals for the CuAAC reaction considered a mononuclear copper catalyst. However, a significant body of experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, has pointed towards a more intricate mechanism involving a dinuclear copper intermediate as the kinetically favored pathway.[3] This dinuclear mechanism better explains the dramatic rate acceleration of 107 to 108 compared to the uncatalyzed reaction.[1]
The currently accepted catalytic cycle, supported by DFT calculations and experimental observations, involves several key steps:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a terminal alkyne to a copper(I) center. This π-coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide.
-
Formation of the Dinuclear π,σ-Bis(copper) Acetylide: The initially formed mononuclear copper acetylide then coordinates with a second copper(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex. This species is considered the key reactive intermediate.
-
Coordination of the Azide: An organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex.
-
Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a cycloaddition reaction with the activated alkyne. This step proceeds through the formation of an unusual six-membered copper metallacycle. The second copper atom in this intermediate acts as a stabilizing donor ligand.
-
Ring Contraction and Formation of the Copper Triazolide: The six-membered metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, thus completing the cycle.
Quantitative Data
The following tables summarize key quantitative data that substantiates the dinuclear copper-catalyzed mechanism.
Table 1: Reaction Yields for CuAAC with Various Substrates and Catalysts
| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | >99 | |
| 1-Octyne | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | >99 | |
| Propargyl Alcohol | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | >99 | |
| Phenylacetylene | Phenyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | >99 | |
| 4-Ethynyltoluene | Benzyl Azide | CuSO₄/Sodium Ascorbate/Betaine | H₂O | 98 | |
| 1-Ethynylcyclohexene | Benzyl Azide | CuSO₄/Sodium Ascorbate/Betaine | H₂O | 95 | |
| 1-Heptyne | 1-Azidohexane | CuSO₄/Sodium Ascorbate/Betaine | H₂O | 98 |
Table 2: Kinetic Rate Constants for CuAAC with Different Ligands
| Ligand | Solvent | k (M⁻¹s⁻¹) | Reference |
| Tris(2-benzimidazolylmethyl)amine | 80% DMSO/20% H₂O | ~120 | |
| Bis(2-benzimidazolylmethyl)(2-pyridylmethyl)amine | 80% DMSO/20% H₂O | ~100 | |
| (2-Benzimidazolylmethyl)bis(2-pyridylmethyl)amine | 80% DMSO/20% H₂O | ~30 | |
| Tris(2-pyridylmethyl)amine | 80% DMSO/20% H₂O | ~5 | |
| THPTA | 10% DMSO/90% H₂O | ~250 | |
| BimPy₂ | 10% DMSO/90% H₂O | ~150 |
Table 3: Comparative Activation Energies for CuAAC Pathways from DFT Studies
| Pathway | Regioisomer | Activation Energy (kcal/mol) | Reference |
| Uncatalyzed | 1,4- | 18.84 | |
| Uncatalyzed | 1,5- | 18.51 | |
| Mononuclear Cu(I) Catalyzed | 1,4- | ~15 | |
| Dinuclear Cu(I) Catalyzed | 1,4- | 10.1 | |
| Dinuclear Cu(I) Catalyzed | 1,5- | 13.7 |
Experimental Protocols
Detailed methodologies for key experiments that have been instrumental in elucidating the CuAAC mechanism are provided below.
Protocol 1: Monitoring CuAAC Kinetics by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of starting materials and the appearance of the triazole product.
Materials:
-
Azide of interest
-
Alkyne of interest
-
Copper(I) source (e.g., CuI, [Cu(CH₃CN)₄]PF₆)
-
Ligand (optional, e.g., THPTA, TBTA)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the alkyne (1 equivalent) and the internal standard in the chosen deuterated solvent.
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the alkyne and internal standard to establish their initial concentrations and chemical shifts.
-
Reaction Initiation: Add the azide (1 equivalent) to the NMR tube, followed by the copper(I) source (e.g., 1-5 mol%) and the ligand, if used.
-
Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For slower reactions, spectra can be taken every 15-30 minutes, while faster reactions may require acquisition every 1-5 minutes.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton on the alkyne, the azide (if observable and well-resolved), and the triazole product, relative to the integral of the internal standard. Plot the concentrations of reactants and product as a function of time to determine the reaction kinetics.
Protocol 2: Heat Flow Calorimetry of the CuAAC Reaction
Heat flow calorimetry provides a direct measure of the reaction rate by monitoring the heat evolved during the reaction.
Materials:
-
Azide of interest
-
Alkyne of interest
-
Copper(I) or Copper(II)/reducing agent source
-
Solvent (e.g., t-butanol/water mixture)
-
Reaction calorimeter
Procedure:
-
Calorimeter Setup: Charge the reaction calorimeter with a solution of the alkyne and azide in the desired solvent.
-
Thermal Equilibration: Allow the system to reach thermal equilibrium at the desired reaction temperature.
-
Reaction Initiation: Inject a solution of the copper catalyst (and ligand, if applicable) into the reaction vessel to start the cycloaddition. For in-situ generation of Cu(I), a solution of CuSO₄ can be injected, followed by a solution of sodium ascorbate.
-
Data Acquisition: Monitor the heat flow from the reaction as a function of time. The heat flow is directly proportional to the reaction rate.
-
Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. The shape of the thermogram provides insights into the reaction kinetics, including any induction periods or changes in the rate-determining step.
Protocol 3: Synthesis and Isolation of a Dinuclear Copper Acetylide Complex
This protocol describes the synthesis of a stable dinuclear copper acetylide complex, which can be used to study its reactivity.
Materials:
-
(NHC)CuCl (NHC = N-heterocyclic carbene ligand)
-
Terminal alkyne
-
Strong, non-nucleophilic base (e.g., NaH, KHMDS)
-
Copper(I) salt with a non-coordinating anion (e.g., CuOTf)
-
Anhydrous, deoxygenated solvents (e.g., THF, diethyl ether)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Synthesis of Mononuclear Copper Acetylide: In an inert atmosphere, dissolve the (NHC)CuCl complex in an appropriate anhydrous solvent. Add the terminal alkyne, followed by the base, and stir until the formation of the mononuclear copper acetylide is complete (monitor by NMR or TLC). Isolate the mononuclear complex by filtration and wash with a non-polar solvent.
-
Formation of the Dinuclear Complex: Dissolve the isolated mononuclear copper acetylide in an anhydrous solvent under an inert atmosphere. To this solution, add one equivalent of the copper(I) salt with a non-coordinating anion (e.g., CuOTf).
-
Isolation: Stir the reaction mixture. The dinuclear π,σ-bis(copper) acetylide complex will often precipitate from the solution. The precipitation can be aided by the addition of a less polar solvent like diethyl ether. Isolate the dinuclear complex by filtration, wash with a non-polar solvent, and dry under vacuum.
Protocol 4: Characterization of CuAAC Intermediates by ESI-MS
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting and characterizing transient intermediates in the catalytic cycle.
Materials:
-
Reaction mixture from a CuAAC reaction
-
High-resolution mass spectrometer with an ESI source
-
Volatile solvent for sample dilution (e.g., acetonitrile, methanol)
Procedure:
-
Reaction Setup: Initiate a CuAAC reaction under the desired conditions.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and immediately dilute it with a cold, volatile solvent to quench the reaction and prepare it for ESI-MS analysis.
-
Mass Spectrometry Analysis: Infuse the diluted sample directly into the ESI source of the mass spectrometer. Acquire mass spectra in positive ion mode.
-
Data Analysis: Analyze the mass spectra for the m/z values corresponding to the expected mononuclear and dinuclear copper intermediates, including copper acetylides, azide complexes, and triazolide species. Tandem MS (MS/MS) can be used to fragment the observed ions and confirm their structures.
Visualizations
The following diagrams illustrate the key mechanistic pathways and workflows discussed in this guide.
Caption: The dinuclear catalytic cycle of the CuAAC reaction.
Caption: Workflow for elucidating the CuAAC reaction mechanism.
References
Introduction: The Critical Role of Linkers in PROTAC Technology
An in-depth technical guide on the role of azide-functionalized linkers in the development of Proteolysis-Targeting Chimeras (PROTACs), with a focus on the conceptual application of building blocks like Azido-PEG1-CH2COO-Cl.
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. The composition and length of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
This guide explores the role and application of specific chemical functionalities within PROTAC linkers, with a conceptual focus on building blocks like this compound. While this specific molecule is representative of a synthetic intermediate rather than a complete, off-the-shelf PROTAC linker, its constituent parts—an azide group, a short PEG chain, and a reactive chloroacetyl group—are highly relevant in modern PROTAC design and synthesis.
Core Components of this compound and Their Functions in PROTACs
The chemical structure of this compound suggests a versatile building block for PROTAC synthesis. Let's dissect its components:
-
Azido Group (N₃): The azide functionality is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating different parts of a PROTAC molecule, such as the target ligand and the E3 ligase ligand, which may be synthesized separately.
-
Polyethylene Glycol (PEG) unit (-O-CH₂-CH₂-): The single PEG unit in this building block serves to enhance the solubility and permeability of the resulting PROTAC. Longer PEG chains are often incorporated into linkers to modulate the distance between the two ligands and to improve the overall pharmacokinetic properties of the molecule.
-
Chloroacetyl Group (-CH₂-COO-Cl): The chloroacetyl group is a reactive electrophile that can form a covalent bond with nucleophilic residues on a protein, such as cysteine. This functionality can be exploited to create covalent PROTACs, which can offer advantages in terms of potency and duration of action.
Application in PROTAC Synthesis: A Conceptual Workflow
A building block like this compound would typically be used in a multi-step synthesis of a PROTAC. The general workflow could be as follows:
In this conceptual workflow, the chloroacetyl group of this compound could first be reacted with a nucleophilic group on the E3 ligase ligand. Subsequently, the azide group on the resulting intermediate would be "clicked" onto an alkyne-modified target protein ligand to yield the final PROTAC.
Quantitative Data on PROTACs with Azide-PEG Linkers
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |
| Compound 1 | BRD4 | VHL | PEG-based with click chemistry | 5 nM | >95 | HeLa | F. M. Ferguson et al. (2020) |
| Compound 2 | BTK | CRBN | PEG-based with click chemistry | 2.5 nM | ~90 | MOLM-14 | T. Naito et al. (2019) |
| Compound 3 | STAT3 | CRBN | PEG-based with click chemistry | 30 nM | >90 | SU-DHL-1 | W. Wang et al. (2021) |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the successful development and evaluation of PROTACs. Below are representative methodologies for key experiments.
PROTAC Synthesis via Click Chemistry (Conceptual)
-
Functionalization of E3 Ligase Ligand: Dissolve the E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN) in a suitable solvent like DMF. Add this compound and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion (monitored by LC-MS). Purify the azide-functionalized E3 ligand by chromatography.
-
Click Reaction: Dissolve the azide-functionalized E3 ligand and the alkyne-modified target protein ligand in a solvent mixture (e.g., t-BuOH/H₂O). Add a copper(I) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product using reverse-phase HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
Western Blotting for Protein Degradation
-
Cell Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for any PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Conclusion
While "this compound" represents a versatile chemical building block rather than a complete PROTAC linker, its constituent functional groups are highly relevant to the design and synthesis of modern PROTACs. The azide group enables efficient and specific "click chemistry" for molecular assembly, the PEG moiety enhances solubility and pharmacokinetic properties, and a reactive group like chloroacetyl allows for the development of covalent PROTACs. The strategic combination of such functionalities in PROTAC linker design is paramount to achieving potent and selective degradation of target proteins, paving the way for novel therapeutic interventions. Researchers and drug developers can leverage such building blocks to create diverse libraries of PROTACs for various disease targets.
Methodological & Application
Application Notes & Protocols: Bioconjugation Using Azido-PEG1-CH2COO-Cl
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a two-step bioconjugation strategy utilizing the heterobifunctional linker, Azido-PEG1-CH2COO-Cl. This linker contains a chloroacetyl group for covalent modification of thiol-containing biomolecules (e.g., cysteine residues in proteins) and an azide group for subsequent conjugation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This method allows for the site-specific introduction of an azide handle onto a biomolecule, which can then be used to attach a wide variety of probes, tags, or therapeutic payloads.
Reagent Overview and Properties
This compound is a versatile crosslinker designed for sequential bioconjugation. Its structure consists of three key components:
-
Chloroacetyl Group (-CH2Cl): An alkylating agent that reacts efficiently with nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues in proteins, to form a stable thioether bond.[1][2]
-
PEG1 Spacer (-OCH2CH2O-): A single polyethylene glycol unit that provides a short, hydrophilic spacer to minimize steric hindrance and improve solubility.
-
Azide Group (-N3): A bioorthogonal handle that specifically reacts with alkyne groups in the presence of a copper(I) catalyst, enabling highly efficient and specific "click" conjugation.[3][4][5]
Chemical and Physical Properties:
| Property | Value |
| Full Name | 2-(2-azidoethoxy)acetyl chloride |
| Synonyms | N3-PEG1-CH2COO-Cl |
| CAS Number | 79598-49-5 |
| Molecular Formula | C4H6ClN3O2 |
| Molecular Weight | 163.56 g/mol |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light. |
Principle of the Two-Step Conjugation
The bioconjugation strategy involves two sequential reactions. This workflow allows for the purification of the intermediate azide-modified biomolecule before the final conjugation step.
Step 1: Thiol Alkylation. The chloroacetyl group of the linker reacts with a free sulfhydryl group on a cysteine residue via a nucleophilic substitution (SN2) reaction. This reaction is highly selective for thiols, especially within a controlled pH range of 7.5-8.5, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide-modified biomolecule is then reacted with a molecule containing a terminal alkyne. This "click" reaction is catalyzed by Copper(I) and forms a highly stable triazole linkage. It is known for its high efficiency, specificity, and biocompatibility, as neither azide nor alkyne groups are naturally present in biomolecules.
Experimental Protocols
Protocol 1: Thiol Alkylation to Generate Azide-Modified Protein
This protocol describes the modification of a protein containing accessible cysteine residues with this compound.
A. Materials Required:
-
Protein: Protein of interest with at least one free cysteine residue (e.g., antibody, enzyme).
-
This compound Linker: (See Section 1 for storage).
-
Reaction Buffer: Phosphate buffer (50-100 mM) with 1-5 mM EDTA, pH 7.5-8.5.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds if necessary.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (BME).
-
Purification System: Desalting column (e.g., PD-10) or dialysis system appropriate for the protein size.
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
B. Recommended Reaction Conditions:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Linker Molar Excess | 5-20 fold over protein | Optimization is required; start with 10-fold excess. |
| pH | 7.5 - 8.5 | Balances thiol reactivity with protein stability. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but reaction time will increase. |
| Reaction Time | 1 - 4 hours | Monitor progress by LC-MS if possible. |
C. Step-by-Step Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to the desired concentration.
-
If the target cysteines are in disulfide bonds, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: Remove excess TCEP using a desalting column before proceeding, as it can react with the chloroacetyl linker.
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.
-
-
Alkylation Reaction:
-
Add the calculated volume of the linker stock solution to the protein solution.
-
Incubate at room temperature with gentle mixing for 1-4 hours.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess chloroacetyl linker. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess linker and reaction byproducts by passing the mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis.
-
-
Characterization and Storage:
-
Confirm the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS), which should show a mass increase corresponding to the linker.
-
Store the purified azide-modified protein at -20°C or -80°C.
-
Protocol 2: Click Chemistry (CuAAC) Conjugation
This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified protein from Protocol 1.
A. Materials Required:
-
Azide-Modified Protein: Purified product from Protocol 1.
-
Alkyne-Payload: The alkyne-modified molecule to be conjugated (e.g., fluorescent dye, drug).
-
Copper(II) Sulfate (CuSO4): Prepare a 20-100 mM stock in water.
-
Copper Ligand (Optional but Recommended): THPTA or TBTA. Prepare a 100-200 mM stock in water or DMSO/water. The ligand protects the protein from oxidative damage and accelerates the reaction.
-
Reducing Agent: Sodium Ascorbate. Prepare a 100-300 mM stock in water immediately before use.
-
Purification System: Size-exclusion chromatography (SEC) or other appropriate chromatography method.
B. Recommended Reaction Conditions:
| Parameter | Recommended Final Concentration |
| Azide-Modified Protein | 10-100 µM (e.g., ~0.5-5 mg/mL) |
| Alkyne-Payload | 2-10 fold molar excess over protein |
| CuSO4 | 50-250 µM |
| Ligand (THPTA/TBTA) | 250-1250 µM (Maintain 5:1 ratio with CuSO4) |
| Sodium Ascorbate | 1-5 mM |
C. Step-by-Step Procedure:
-
Prepare Click Reaction Components:
-
In a microcentrifuge tube, add the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the alkyne-payload from a stock solution.
-
-
Prepare Catalyst Premix (Recommended):
-
In a separate tube, mix the CuSO4 stock solution with the ligand stock solution. For example, mix 2.5 µL of 20 mM CuSO4 with 5 µL of 50 mM ligand stock. Let it complex for 1-2 minutes.
-
-
Initiate the Click Reaction:
-
Add the CuSO4/ligand premix to the protein/alkyne mixture and mix gently.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent payload.
-
-
Purification:
-
Purify the final bioconjugate from excess reagents and catalyst using size-exclusion chromatography (SEC) or another suitable method.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE (expect a band shift), UV-Vis spectroscopy (if the payload is a chromophore), and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
-
Visualization of Reaction Mechanism
The following diagram illustrates the key chemical transformations occurring during the two-step conjugation process.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low/No Alkylation (Step 1) | Inaccessible or oxidized cysteines. | Reduce protein with TCEP and purify before reaction. Consider partial denaturation if cysteines are buried. |
| Incorrect pH. | Ensure reaction buffer pH is between 7.5 and 8.5 for optimal thiol reactivity. | |
| Degraded linker. | Use fresh linker stock. Ensure anhydrous solvent for stock preparation. | |
| Low/No Click Reaction (Step 2) | Oxidized Cu(I) catalyst. | Use a freshly prepared sodium ascorbate solution. Increase ascorbate concentration. |
| Protein damage during reaction. | Use a copper ligand like THPTA or TBTA to protect the protein. | |
| Steric hindrance. | If the alkyne group is sterically hindered, a longer PEG spacer on the payload molecule may be required. | |
| Protein Precipitation | Protein instability at reaction pH. | Perform the reaction at 4°C or screen for a more optimal buffer. |
| Copper-induced aggregation. | Ensure a sufficient excess of copper ligand (e.g., 5:1 ligand:copper ratio). |
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Click Chemistry with Azido-PEG1-CH2COO-Cl and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules like peptides, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This modification can lead to improved solubility, increased in-vivo stability against proteolytic degradation, reduced immunogenicity, and an extended circulation half-life by minimizing renal clearance.[1][2][3]
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a copper catalyst, which can be beneficial for in vivo applications to avoid potential cytotoxicity.
This document provides detailed application notes and protocols for the PEGylation of peptides using Azido-PEG1-CH2COO-Cl, followed by a subsequent click chemistry reaction. Two primary approaches are detailed: the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods.
Overview of the Two-Step Conjugation Process
The conjugation of a peptide with this compound via click chemistry is a two-step process.
Step 1: Peptide Modification with this compound. The this compound reagent is an amine-reactive linker. The chloroacetyl group reacts with primary amines on the peptide, such as the N-terminal amine or the epsilon-amine of lysine residues, to form a stable amide bond. This initial step introduces the azide-PEG moiety onto the peptide.
Step 2: Click Chemistry Reaction. The azide-functionalized peptide can then be conjugated to an alkyne-containing molecule of interest (e.g., a small molecule drug, a fluorescent dye, or another peptide) via either CuAAC or SPAAC.
Experimental Protocols
Protocol 1: Modification of Peptides with this compound
This protocol describes the initial step of covalently attaching the this compound linker to a peptide.
Materials:
-
Peptide with at least one primary amine group
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in the anhydrous solvent to a concentration of 10-20 mg/mL.
-
Reaction Incubation: Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound.
-
Purification: Purify the azido-PEGylated peptide from excess reagents and byproducts using RP-HPLC.
-
Characterization: Confirm the successful modification and purity of the azido-PEGylated peptide by Mass Spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azido-PEGylated peptide to an alkyne-containing molecule using a copper catalyst.
Materials:
-
Azido-PEGylated peptide (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect the peptide from oxidative damage)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0
-
Degassing equipment
Procedure:
-
Reagent Preparation:
-
Dissolve the azido-PEGylated peptide and the alkyne-containing molecule in the Reaction Buffer. A typical starting molar ratio is 1:1.5 (peptide:alkyne).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).
-
If using a ligand, prepare a stock solution of TBTA in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azido-PEGylated peptide and the alkyne-containing molecule.
-
If using TBTA, add it to the reaction mixture at this point (typically at a concentration equal to the copper sulfate).
-
Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent oxidation.
-
-
Initiation of Reaction:
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1-1 mM.
-
Immediately add the sodium ascorbate solution to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange color, indicating the reduction of Cu(II) to Cu(I).
-
-
Incubation: Incubate the reaction at room temperature for 1-12 hours with gentle agitation. Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the final peptide-PEG-conjugate using RP-HPLC or Size Exclusion Chromatography (SEC).
-
Characterization: Characterize the purified conjugate by MS to confirm the molecular weight and by analytical RP-HPLC to assess purity.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azido-PEGylated peptide to a strained alkyne-containing molecule.
Materials:
-
Azido-PEGylated peptide (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., a DBCO, DIBO, or BCN derivative)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or other biocompatible buffer
-
Purification system (e.g., RP-HPLC or SEC)
Procedure:
-
Reagent Preparation:
-
Dissolve the azido-PEGylated peptide in the Reaction Buffer.
-
Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Reaction Incubation:
-
Combine the azido-PEGylated peptide and the strained alkyne-containing molecule in a reaction vessel. A typical starting molar ratio is 1:1.5 (peptide:alkyne).
-
Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction kinetics will depend on the specific strained alkyne used.
-
-
Monitoring: Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the final peptide-PEG-conjugate using RP-HPLC or SEC.
-
Characterization: Confirm the identity and purity of the final conjugate by MS and analytical RP-HPLC.
Data Presentation: Quantitative Parameters for Click Chemistry
The following tables summarize typical quantitative data for CuAAC and SPAAC reactions for peptide PEGylation. Note that optimal conditions should be determined empirically for each specific reaction.
Table 1: Typical Reaction Conditions for CuAAC of Peptides
| Parameter | Typical Range | Notes |
| Peptide Concentration | 0.1 - 5 mM | Higher concentrations can increase reaction rates but may also promote aggregation. |
| Alkyne:Azide Molar Ratio | 1.1:1 to 5:1 | A slight excess of the alkyne component is often used to drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 1 mM | Higher concentrations can lead to peptide degradation. |
| Sodium Ascorbate | 1 - 5 mM | A 5-fold excess relative to CuSO₄ is common to maintain the copper in its active Cu(I) state. |
| Ligand (e.g., TBTA) | 0.1 - 1 mM | Used at a 1:1 ratio with CuSO₄ to stabilize the Cu(I) and protect the peptide. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 12 hours | Monitor by HPLC to determine the optimal time. |
| pH | 6.5 - 8.0 | The reaction is generally robust within this pH range. |
| Typical Yield | > 80% | Highly dependent on the specific reactants and conditions. |
Table 2: Typical Reaction Conditions for SPAAC of Peptides
| Parameter | Typical Range | Notes |
| Peptide Concentration | 0.1 - 5 mM | Similar considerations as for CuAAC. |
| Alkyne:Azide Molar Ratio | 1.1:1 to 3:1 | A modest excess of the strained alkyne is generally sufficient. |
| Temperature | Room Temperature to 37°C | Can be performed at physiological temperatures, making it suitable for in vitro and in vivo applications. |
| Reaction Time | 1 - 24 hours | Reaction kinetics are dependent on the specific strained alkyne used. |
| pH | 7.0 - 8.0 | Typically performed in biocompatible buffers like PBS. |
| Typical Yield | > 70% | Yields are generally high but can vary based on the reactivity of the strained alkyne. |
Purification and Characterization
Purification of the PEGylated peptide conjugates is crucial to remove unreacted starting materials and byproducts.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying peptides and their conjugates based on hydrophobicity. A C18 column is commonly used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This method is effective for removing smaller unreacted molecules from the larger PEGylated product.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield charges on the peptide surface, altering its elution profile and allowing for separation from the un-PEGylated peptide.
Characterization of the final product is essential to confirm its identity and purity.
-
Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF MS are used to determine the molecular weight of the PEGylated peptide, confirming successful conjugation.
-
Analytical RP-HPLC: Used to assess the purity of the final product.
Visualizations
Caption: Experimental workflow for peptide PEGylation and click chemistry conjugation.
Caption: Chemical reactions for peptide modification and click chemistry.
References
Application Notes and Protocols for Protein Labeling with Azido-PEG1-CH2COO-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent labeling of proteins using Azido-PEG1-CH2COO-Cl, a bifunctional reagent that introduces an azide moiety onto protein surfaces. This two-step labeling strategy first involves the acylation of nucleophilic amino acid residues, primarily the ε-amino group of lysines, by the chloroacetyl group of the reagent. The incorporated azide then serves as a versatile chemical handle for subsequent bioorthogonal "click chemistry" reactions, enabling the attachment of a wide range of reporter molecules, such as fluorophores, biotin, or drug molecules. This methodology is a valuable tool for various applications in research and drug development, including protein tracking, visualization, and the construction of antibody-drug conjugates.
Chemical Principle
The protein labeling process with this compound occurs in two main stages:
-
N-Chloroacetylation: The chloroacetyl group of this compound reacts with nucleophilic residues on the protein surface. The primary targets are the deprotonated ε-amino groups of lysine residues and the α-amino group of the N-terminus. This reaction forms a stable amide bond, covalently attaching the Azido-PEG linker to the protein.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group introduced onto the protein is then specifically reacted with a terminal alkyne-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) in the presence of a copper(I) catalyst. This "click" reaction is highly efficient and specific, forming a stable triazole linkage.
Quantitative Data Summary
The efficiency of the labeling process is dependent on several factors, including the protein's surface accessibility of reactive residues, pH, and reagent concentrations. The following tables provide a summary of typical reaction parameters and expected efficiencies based on data from similar bioconjugation reactions.
Table 1: Optimal Conditions for Protein N-Chloroacetylation
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | A slightly basic pH promotes the deprotonation of lysine's ε-amino group, increasing its nucleophilicity. |
| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize protein degradation, though the reaction may proceed more slowly. |
| Reagent Molar Excess | 10 - 50 fold | The optimal excess of this compound over the protein depends on the number of accessible lysines and the desired degree of labeling. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by mass spectrometry. |
| Buffer | Phosphate, HEPES, or Bicarbonate | Avoid buffers containing primary amines (e.g., Tris) as they will compete for the labeling reagent. |
Table 2: Representative Efficiency of the Two-Step Labeling Protocol
| Step | Parameter | Typical Efficiency | Analytical Method for Verification |
| N-Chloroacetylation | Degree of Labeling (DOL) | 1 - 10 azides per protein | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| CuAAC Click Reaction | Conjugation Yield | > 90% | SDS-PAGE with fluorescent imaging, Western Blot, Mass Spectrometry |
Experimental Protocols
Protocol 1: N-Chloroacetylation of a Target Protein
This protocol describes the first step of labeling, where the this compound reagent is covalently attached to the target protein.
Materials:
-
Target protein in a suitable buffer (e.g., 1x PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Desalting column (e.g., PD-10) or spin filtration unit for buffer exchange and removal of excess reagent
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. For initial experiments, a 20-fold molar excess is recommended.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4 hours.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using a spin filtration unit.
-
Elute/collect the azide-labeled protein in a buffer suitable for the subsequent click chemistry reaction (e.g., 1x PBS, pH 7.4).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by mass spectrometry. The mass increase corresponds to the number of attached Azido-PEG1-CH2COO moieties (Molecular Weight: 163.56 g/mol ).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1) in 1x PBS, pH 7.4
-
Alkyne-containing molecule of interest (e.g., alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 200 mM in water, freshly prepared)
-
Desalting column or spin filtration unit for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. A 5-10 fold molar excess of the alkyne probe over the estimated number of azide groups is recommended.
-
-
Catalyst Preparation (prepare immediately before use):
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 to 1:10 ratio of CuSO₄ to THPTA is recommended to stabilize the Cu(I) ion.
-
-
Click Reaction:
-
Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture. The final concentration of CuSO₄ should be in the range of 0.1 - 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix and incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.
-
-
Purification:
-
Remove the excess reagents and catalyst by using a desalting column or spin filtration.
-
Collect the final labeled protein conjugate.
-
-
Analysis:
-
Analyze the final product by SDS-PAGE. If a fluorescent alkyne was used, the labeled protein can be visualized by in-gel fluorescence scanning.
-
Confirm the conjugation and purity by mass spectrometry.
-
Visualizations
Caption: Reaction mechanism of the two-step protein labeling process.
Caption: Experimental workflow for protein labeling with this compound.
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with Azido-PEG1-CH2COO-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3][] The linker, a critical component connecting the antibody and the cytotoxic payload, plays a pivotal role in the stability, pharmacokinetics, and efficacy of the ADC.[5] This document provides detailed application notes and protocols for the synthesis and characterization of ADCs using Azido-PEG1-CH2COO-Cl, a heterobifunctional linker.
The this compound linker features a chloroacetyl group for covalent attachment to primary amines (e.g., lysine residues) on the antibody and an azide group for the subsequent conjugation of a payload via click chemistry. The integrated short polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC. This two-step conjugation strategy allows for precise control over the drug-to-antibody ratio (DAR) and leverages the bioorthogonality of click chemistry for efficient payload attachment.
I. Experimental Workflow and Signaling Pathway
The overall process for synthesizing and evaluating an ADC using this compound involves several key stages, from antibody modification to in vitro efficacy testing.
References
Application of Azido-PEG1-CH2COO-Cl in PROTAC Development: A Detailed Guide for Researchers
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A key component in the design of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
This document provides detailed application notes and protocols for the use of Azido-PEG1-CH2COO-Cl, a versatile bifunctional linker, in the development of PROTACs. This linker features a single polyethylene glycol (PEG) unit, which can enhance aqueous solubility, connected to an azide group and a chloroacetyl group. The azide functionality allows for efficient conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), classic examples of "click chemistry". The chloroacetyl group provides a reactive handle for conjugation to amine or hydroxyl groups on the other ligand.
A notable application of this linker is in the synthesis of PROTAC BRD4 Degrader-1 (also known as compound 21 in relevant literature), a potent degrader of the epigenetic reader protein BRD4.[1][2]
Key Features of this compound in PROTAC Synthesis:
-
Bifunctional Nature: Possesses two distinct reactive handles (azide and chloroacetyl) for sequential and controlled conjugation of the target protein and E3 ligase ligands.
-
PEG Spacer: The short PEG chain can improve the physicochemical properties of the resulting PROTAC, such as solubility.
-
"Click Chemistry" Compatibility: The azide group allows for the use of highly efficient and specific click chemistry reactions for ligand conjugation.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data for PROTAC BRD4 Degrader-1, which utilizes a linker derived from this compound.
| Parameter | Value | Cell Line | Target | Reference |
| Binding Affinity (IC50) | 41.8 nM | - | BRD4 BD1 | [1][2] |
| Anti-proliferative Activity (IC50) | 0.81 µM | THP-1 | - | [1] |
| Degradation (DC50) | Data not available in abstract | THP-1 | BRD4 | |
| Maximum Degradation (Dmax) | Data not available in abstract | THP-1 | BRD4 |
Note: The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of protein degradation) values are critical for characterizing a PROTAC's efficacy. While the cited publication confirms that PROTAC BRD4 Degrader-1 effectively induces BRD4 degradation, the specific quantitative data was not available in the abstract. Access to the full research article is required for these specific values.
Experimental Protocols
This section provides detailed protocols for the synthesis of a PROTAC using an this compound linker and for the subsequent biological evaluation of its activity.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, alkyne-modified ligand.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Step 1: Amide Coupling of this compound with an Amine-Containing Ligand
-
Reagents and Materials:
-
Amine-containing Ligand 1 (e.g., E3 ligase ligand) (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the amine-containing Ligand 1 in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Azide-PEG1-Ligand 1 intermediate.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
Azide-PEG1-Ligand 1 intermediate (from Step 1) (1.0 eq)
-
Alkyne-containing Ligand 2 (e.g., target protein ligand) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the Azide-PEG1-Ligand 1 intermediate and the alkyne-containing Ligand 2 in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Western Blotting for Target Protein Degradation
This is the primary assay to directly measure the extent and kinetics of target protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC-induced protein degradation.
-
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine Dmax and plot dose-response curves to calculate the DC50.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 4: Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Include appropriate controls.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the target protein to immunoprecipitate the target protein and its bound interactors.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an antibody against ubiquitin. The presence of a high molecular weight smear or distinct bands corresponding to ubiquitinated target protein confirms the mechanism of action.
-
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient approach to PROTAC assembly. The successful use of this linker in the development of potent degraders like PROTAC BRD4 Degrader-1 highlights its utility in the field of targeted protein degradation. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to synthesize and evaluate PROTACs incorporating this linker, thereby facilitating the discovery of novel therapeutics.
References
Application Notes and Protocols: Fluorescent Labeling of Biomolecules with Azido-PEG1-CH2COO-Cl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG1-CH2COO-Cl is a heterobifunctional linker designed for the versatile modification of biomolecules. It incorporates three key chemical motifs: an azide group for bioorthogonal "click" chemistry, a single polyethylene glycol (PEG) unit to enhance solubility, and a chloroacetyl chloride group for covalent attachment to nucleophilic residues on biomolecules. This linker is particularly valuable in the construction of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount.[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]
This document provides detailed protocols for a two-step process to fluorescently label biomolecules using this compound, along with representative data and visualizations of the experimental workflow and a relevant signaling pathway.
Principle of the Method
The fluorescent labeling of a target biomolecule using this compound is achieved through a two-stage process:
-
Initial Bioconjugation: The chloroacetyl group of this compound reacts with a nucleophilic functional group on the biomolecule of interest, such as a primary amine (-NH2) found on lysine residues or the N-terminus of a protein. This reaction forms a stable covalent bond, tethering the azido-PEG linker to the biomolecule.
-
Fluorescent Labeling via Click Chemistry: The azide group introduced onto the biomolecule serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An alkyne-functionalized fluorescent dye is then "clicked" onto the azide-modified biomolecule, resulting in a stably labeled, fluorescent bioconjugate. This bioorthogonal reaction proceeds with high yield under mild, aqueous conditions and is compatible with a wide range of biomolecules.
Data Presentation
The following tables provide representative quantitative data for the bioconjugation and labeling process. The precise parameters may require optimization for specific biomolecules and fluorescent dyes.
Table 1: Representative Reaction Parameters for Conjugation of this compound to a Biomolecule
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of Linker | 10-50 fold | The optimal ratio should be determined empirically. |
| Reaction Buffer | Phosphate-buffered saline (PBS) or Bicarbonate buffer | pH should be maintained between 7.5 and 8.5 for reaction with amines. |
| Reaction Temperature | 4-25 °C | Lower temperatures can be used to maintain protein stability. |
| Incubation Time | 1-4 hours | Reaction progress can be monitored by mass spectrometry. |
| Purification Method | Size-exclusion chromatography (SEC) or dialysis | To remove unreacted linker. |
Table 2: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to Azide) |
| Azide-labeled Biomolecule | 1-5 mg/mL | 10-100 µM | 1x |
| Alkyne-Fluorophore | 10 mM in DMSO | 50-200 µM | 2-5x |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | 10-20x |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 5 mM | 50-100x |
| THPTA (ligand) | 100 mM in H₂O | 1 mM | 10-20x |
Table 3: Representative Efficacy of a Hypothetical BRD4-Targeting PROTAC Synthesized with an Azido-PEG1 Linker
| PROTAC Compound | Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Time Point |
| Hypothetical PROTAC-X | MV4;11 (AML) | < 10 nM | > 90% | 18 h |
| Hypothetical PROTAC-X | PANC-1 (Pancreatic Cancer) | ~25 nM | > 85% | 24 h |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule
This protocol describes a general procedure for labeling a protein or other amine-containing biomolecule with this compound.
Materials:
-
Biomolecule of interest (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: 100 mM sodium bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in cold Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: While gently vortexing the biomolecule solution, slowly add the desired molar excess (e.g., 20-fold) of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted chloroacetyl groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization and Storage: Confirm successful conjugation by mass spectrometry (expecting a mass shift corresponding to the linker). Store the azide-functionalized biomolecule under conditions appropriate for the parent molecule, typically at -20°C or -80°C.
Protocol 2: Fluorescent Labeling of Azide-Functionalized Biomolecule via CuAAC
This protocol details the "click" reaction to label the azide-functionalized biomolecule with an alkyne-containing fluorescent dye.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-functionalized biomolecule to a final concentration of 1-5 mg/mL in Reaction Buffer.
-
Add the alkyne-fluorophore stock solution to achieve a 2-5 fold molar excess over the biomolecule.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
-
Click Reaction Initiation:
-
In a separate tube, premix the CuSO₄ stock solution and the freshly prepared sodium ascorbate stock solution.
-
Add the CuSO₄/sodium ascorbate mixture to the biomolecule solution to final concentrations of 1 mM and 5 mM, respectively. Mix gently but thoroughly.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the catalyst and excess fluorophore using a size-exclusion chromatography column or dialysis against PBS, pH 7.4.
-
Characterization and Storage:
-
Determine the protein concentration and degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.
-
Store the fluorescently labeled biomolecule under appropriate conditions (typically 4°C for short-term or -80°C for long-term storage), protected from light.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG1-CH2COO-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. The heterobifunctional linker, Azido-PEG1-CH2COO-Cl, is designed for sequential, orthogonal conjugations. It incorporates an azide group for CuAAC and a chloroacetate group for subsequent nucleophilic substitution, typically with a thiol-containing molecule. This orthogonality allows for a stepwise approach to synthesizing complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems, where precise control over connectivity is crucial.
These application notes provide a detailed protocol for the CuAAC reaction with this compound, followed by a subsequent S-alkylation reaction.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the sequential CuAAC and S-alkylation reactions. These values are based on established literature for similar bioconjugation reactions and should be optimized for specific applications.
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Typical Range/Value | Notes |
| Reactants | This compound, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O | Often used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold excess relative to the copper salt. |
| Copper Ligand | TBTA, THPTA | A 1:5 molar ratio of copper to ligand is often used to protect biomolecules. |
| Solvent | DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Reactions are often performed at room temperature, but gentle heating can increase the rate. |
| Reaction Time | 1-4 hours | Reaction completion should be monitored by TLC, LC-MS, or ¹H NMR. |
| Typical Yield | >90% | Highly dependent on substrates and reaction conditions. |
Table 2: Typical Reaction Conditions for S-Alkylation with the Chloroacetate Moiety
| Parameter | Typical Range/Value | Notes |
| Reactants | Triazole-PEG1-CH2COO-Cl (product from CuAAC), Thiol-containing molecule | A slight excess of the thiol component (1.1-1.5 equivalents) is often used. |
| Base | DIPEA, Et₃N | A non-nucleophilic base is used to deprotonate the thiol. |
| Solvent | DMF, DMSO, Acetonitrile | Anhydrous conditions are recommended. |
| Temperature | Room Temperature | The reaction is typically carried out at room temperature. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS. |
| Typical Yield | >85% | Dependent on the specific thiol and reaction conditions. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the first step of the sequential conjugation, reacting the azide group of this compound with an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O 1:1 mixture)
-
Deionized water
-
Nitrogen or Argon gas (for deoxygenation, optional but recommended)
Procedure:
-
Reactant Preparation:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent. If using a biomolecule in an aqueous buffer, ensure all components are soluble.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the copper/ligand premix. For a final copper concentration of 100-250 µM, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio.[1] This helps to protect sensitive biomolecules from oxidative damage.
-
-
Reaction Setup:
-
To the solution of the azide and alkyne, add the copper/ligand premix.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to copper).
-
If the reaction is sensitive to oxygen, deoxygenate the solvent by bubbling with nitrogen or argon for 15-20 minutes before adding the catalyst and reducing agent.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, the product, Triazole-PEG1-CH2COO-Cl, can be purified. For small molecules, this may involve aqueous workup and column chromatography. For bioconjugates, purification is typically achieved by size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
Protocol 2: S-Alkylation of the Chloroacetate Moiety
This protocol outlines the second step, where the chloroacetate group of the purified product from Protocol 1 is reacted with a thiol-containing molecule.
Materials:
-
Purified Triazole-PEG1-CH2COO-Cl (from Protocol 1)
-
Thiol-containing molecule of interest
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Reactant Preparation:
-
Dissolve the purified Triazole-PEG1-CH2COO-Cl (1 equivalent) in the anhydrous solvent in a clean, dry reaction vessel.
-
In a separate container, dissolve the thiol-containing molecule (1.2 equivalents).
-
-
Reaction Setup:
-
To the solution of Triazole-PEG1-CH2COO-Cl, add the thiol-containing molecule.
-
Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Purification:
-
Once the reaction is complete, the final conjugate can be purified. For small molecules, this may involve removal of the solvent under reduced pressure followed by column chromatography. For bioconjugates, purification is typically performed using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Visualizations
References
Application Notes: Copper-Free Click Chemistry Protocol for Azido-PEG1-CH2COO-Cl
Introduction
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool in chemical biology, drug development, and materials science.[1][2] This bioorthogonal reaction enables the efficient and specific covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][3] The reaction's driving force stems from the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO), which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.
The molecule Azido-PEG1-CH2COO-Cl is a bifunctional, alkyl/ether-based PROTAC linker. It features two key reactive groups:
-
An azide group (-N3) for participation in copper-free click chemistry (SPAAC) reactions with molecules containing strained alkynes like DBCO or BCN.
-
An acetyl chloride group (-COO-Cl) for facile conjugation to nucleophiles such as amines (-NH2) or hydroxyls (-OH) on proteins, small molecules, or surfaces.
This dual functionality makes this compound an excellent linker for modular synthesis strategies, allowing for the precise, stepwise construction of complex bioconjugates.
Reaction Mechanism and Kinetics
The SPAAC reaction is a concerted [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO) and an azide. The release of the high ring strain in the cyclooctyne drives the reaction forward under physiological conditions, resulting in a stable triazole product. The reaction is highly selective, as both azide and cyclooctyne moieties are largely absent from and non-reactive with native biological molecules.
Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The choice of cyclooctyne is critical as it dictates the reaction rate. The performance of various cyclooctynes can be compared using their second-order rate constants.
Table 1: Comparative Reaction Kinetics of Common Cyclooctynes
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
|---|---|---|
| DBCO (Dibenzocyclooctyne) | ~0.1 | |
| BCN (Bicyclononyne) | 0.14 | |
| DIBO | 0.17 |
| DIFO (Difluorinated Cyclooctyne) | 0.076 | |
Experimental Protocols
The use of this compound involves a two-stage process:
-
Stage 1: Conjugation of the acid chloride moiety to a primary amine on a molecule of interest (e.g., a protein, peptide, or small molecule drug).
-
Stage 2: Copper-free click reaction of the newly installed azide with a DBCO-functionalized molecule.
Stage 1: Protocol for Amine Conjugation
This protocol describes the general procedure for reacting the acid chloride group of this compound with an amine-containing molecule.
Materials and Reagents:
-
Molecule of interest with a primary amine (Target-NH2)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel (glass vial with a magnetic stirrer)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolve the Target-NH2 molecule in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.5 to 2.0 equivalents of the tertiary amine base to the solution. This will act as an acid scavenger.
-
In a separate vial, dissolve 1.2 equivalents of this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the stirring Target-NH2 solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction by adding a small amount of water or methanol.
-
Purify the resulting azide-functionalized product (Target-Linker-N3) using HPLC or column chromatography to remove excess reagents and byproducts.
-
Confirm the structure and purity of the product via LC-MS and NMR.
Stage 2: Protocol for Copper-Free Click Reaction (SPAAC)
This protocol details the reaction between the azide-functionalized molecule (Target-Linker-N3) and a DBCO-containing molecule (DBCO-Probe).
Materials and Reagents:
-
Azide-functionalized molecule (Target-Linker-N3) from Stage 1
-
DBCO-functionalized molecule (DBCO-Probe, e.g., DBCO-Biotin, DBCO-Fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.6, or other aqueous buffer. Organic co-solvents like DMSO or DMF can be used if solubility is an issue.
-
Reaction vessel (microcentrifuge tube or glass vial)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC, or dialysis)
Procedure:
-
Dissolve the Target-Linker-N3 in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-Probe in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).
-
Add 1.5 to 10 molar equivalents of the DBCO-Probe stock solution to the Target-Linker-N3 solution. The optimal ratio may require empirical determination.
-
Mix the solution thoroughly by vortexing or gentle agitation.
-
Incubate the reaction for 2-4 hours at room temperature or 1 hour at 37°C. For some substrates, longer incubation times (up to 17 hours) may improve yield. Protect light-sensitive fluorophores from light during incubation.
-
Monitor the reaction. The consumption of the DBCO reagent can be followed by measuring the decrease in absorbance at ~309 nm.
-
Upon completion, remove the unreacted DBCO-Probe and other small molecules. For protein conjugates, this can be achieved using desalting columns, SEC, or dialysis. For small molecule conjugates, HPLC is recommended.
-
Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE for proteins, LC-MS, UV-Vis spectroscopy).
Table 2: General Parameters for Copper-Free Click Reaction
| Parameter | Recommended Range | Notes |
|---|---|---|
| Molar Ratio (DBCO:Azide) | 1.5:1 to 20:1 | Higher excess can drive the reaction to completion but requires more rigorous purification. Start with 10:1. |
| Solvent | PBS (pH 7.2-7.6), with up to 20% DMSO/DMF | Ensure final pH is between 7.0 and 8.5. |
| Temperature | Room Temperature to 37°C | Reaction is efficient at physiological temperatures. |
| Reaction Time | 1 - 17 hours | Typically complete within 4 hours. Monitor for optimization. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from initial conjugation to the final clicked product.
Caption: Workflow for two-stage conjugation using this compound.
References
Troubleshooting & Optimization
How to optimize reaction yield for Azido-PEG1-CH2COO-Cl conjugation
Welcome to the technical support center for optimizing reaction yield for Azido-PEG1-CH2COO-Cl conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions to enhance the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group on this compound for conjugation to proteins or small molecules?
A1: The primary reactive group for conjugation to amine-containing molecules is the acid chloride (-COCl). This group reacts readily with primary and secondary amines to form a stable amide bond. The azide group (-N3) is reserved for subsequent "click chemistry" reactions.
Q2: Why is a base required for the reaction?
A2: The reaction between an acyl chloride and an amine produces hydrochloric acid (HCl) as a byproduct.[1][2][3] This acid can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[4][5]
Q3: What is the optimal pH for this conjugation?
A3: The reaction is typically not run in an aqueous buffer due to the high reactivity of the acid chloride with water. It is performed in an anhydrous aprotic solvent with a tertiary amine base. If working with biomolecules that require aqueous conditions, it is crucial to work quickly at a slightly basic pH (7.5-8.5) to ensure the amine is deprotonated and sufficiently nucleophilic, while minimizing hydrolysis of the acid chloride. However, for this specific reagent, anhydrous organic solvents are strongly recommended.
Q4: How should I store and handle this compound?
A4: this compound is highly sensitive to moisture. It should be stored under an inert gas (argon or nitrogen) at -20°C and protected from light. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or more quantitatively by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing small aliquots of the reaction mixture over time, you can track the consumption of the amine-containing starting material and the appearance of the PEGylated product.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules.
Issue 1: Low or No Product Formation
dot
Caption: Troubleshooting workflow for low conjugation yield.
Detailed Explanations:
-
Reagent Degradation: The acid chloride functional group is highly susceptible to hydrolysis. Exposure to moisture, even atmospheric humidity, can convert it to the much less reactive carboxylic acid. Always use fresh, properly stored reagents and anhydrous solvents.
-
Insufficient Base: At least one equivalent of base is required to neutralize the HCl produced for every equivalent of amide formed. Using a slight excess (e.g., 2 equivalents) ensures the reaction medium remains basic and your nucleophile stays active.
-
Steric Hindrance: If the amine on your target molecule is sterically hindered, the reaction may proceed slowly. Increasing the reaction time or temperature (while carefully monitoring for degradation) may be necessary.
-
Low Solubility: If your amine-containing substrate is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient. Ensure complete dissolution before adding the PEG linker.
Issue 2: Presence of Multiple Products or Impurities
dot
Caption: Troubleshooting workflow for product impurities.
Detailed Explanations:
-
Hydrolysis Product: The main impurity is often the hydrolyzed PEG linker (Azido-PEG1-CH2COOH). This can be minimized by strictly adhering to anhydrous reaction conditions.
-
Multiple PEGylations: If your target molecule has multiple amine groups (e.g., lysine residues in a peptide), you may get a mixture of mono-, di-, and multi-PEGylated products. To favor mono-conjugation, use a lower molar excess of the this compound linker.
-
Side Reactions with Base: While tertiary amines like TEA and DIPEA are used as bases, they can sometimes lead to side reactions. For substrates with acidic α-protons, like this compound, a strong, hindered base could potentially promote the formation of a ketene intermediate, leading to undesired byproducts. Using a milder base or carefully controlling the addition and temperature can mitigate this.
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how different reaction parameters can influence the yield of the conjugation reaction. Note: These are representative values and actual results may vary depending on the specific amine substrate.
Table 1: Effect of Stoichiometry on Product Yield
| Molar Ratio (PEG-linker : Amine) | Molar Ratio (Base : Amine) | Approximate Yield (%) |
| 1.1 : 1 | 2 : 1 | 75% |
| 1.5 : 1 | 2 : 1 | 90% |
| 2.0 : 1 | 2 : 1 | >95% (excess PEG) |
| 1.5 : 1 | 1 : 1 | 50% |
Table 2: Effect of Solvent and Base on Product Yield
| Solvent (Anhydrous) | Base (2 eq.) | Approximate Yield (%) |
| Dichloromethane (DCM) | DIPEA | 92% |
| Dichloromethane (DCM) | Triethylamine (TEA) | 88% |
| Dimethylformamide (DMF) | DIPEA | 95% |
| Tetrahydrofuran (THF) | DIPEA | 85% |
Experimental Protocols
Detailed Protocol for Conjugation of this compound to a Primary Amine
This protocol provides a general method for conjugating the linker to a small molecule or peptide containing a primary amine in an organic solvent.
dot
Caption: General experimental workflow for conjugation.
Materials:
-
Amine-containing molecule (e.g., peptide, small molecule)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Methanol (for quenching, optional)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Preparation: Ensure your amine-containing molecule is free of water. If it is a peptide, it should be lyophilized. All glassware should be oven-dried and cooled under a stream of inert gas.
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the amine-containing molecule in anhydrous DMF. Add 2 molar equivalents of DIPEA. Cool the solution to 0°C in an ice bath.
-
PEG Linker Addition: In a separate vial, dissolve 1.5 molar equivalents of this compound in a small amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution over 5-10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by LC-MS, checking for the disappearance of the starting amine and the appearance of the product at the expected molecular weight.
-
Quenching (Optional): If desired, add a small amount of anhydrous methanol to the reaction to quench any unreacted acid chloride.
-
Purification: Remove the solvent by rotary evaporation under high vacuum. Purify the crude product using an appropriate method such as reversed-phase preparative HPLC for peptides or silica gel flash chromatography for small molecules to isolate the pure Azido-PEG-conjugated product.
References
Technical Support Center: Troubleshooting CuAAC Reactions
Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, ensuring high-yield and high-purity synthesis of 1,4-disubstituted 1,2,3-triazoles.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is showing low or no yield. What are the common causes and how can I fix it?
A1: Low or no product yield in CuAAC reactions can stem from several factors, primarily related to the stability and activity of the copper catalyst and the integrity of your starting materials.
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3]
-
Solution:
-
Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent to maintain copper in the +1 oxidation state.[4][5] A slight excess is recommended to counteract any dissolved oxygen.
-
Inert Atmosphere: For particularly sensitive reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can minimize oxygen exposure. Capping reaction vessels is a simple and often effective measure.
-
Stabilizing Ligands: Employ a copper-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris(benzyltriazolylmethyl)amine). These ligands protect the Cu(I) from oxidation and can accelerate the reaction.
-
-
-
Poor Substrate Solubility: Aggregation or poor solubility of one or both reactants, especially common with large biomolecules, can prevent them from reacting.
-
Solution:
-
Add Co-solvents: Organic co-solvents like DMSO, DMF, or NMP (up to 10%) can improve the solubility of hydrophobic molecules.
-
Denaturing Conditions: For biomolecules with buried reactive groups, performing the reaction under denaturing conditions can increase accessibility.
-
-
-
Copper Sequestration: Your substrate may contain functional groups that strongly chelate copper, making it unavailable for catalysis. Common culprits include thiols (cysteine residues) and histidine tags.
-
Solution:
-
Increase Catalyst Concentration: A higher concentration of both the copper salt and the ligand may be necessary to overcome the sequestration.
-
Add Sacrificial Metal Ions: The addition of Zn(II) or Ni(II) can bind to the chelating groups, leaving the copper free to catalyze the reaction.
-
-
-
Inhibitory Buffer Components: Certain buffer components can interfere with the reaction.
-
Solution:
-
Avoid buffers containing high concentrations of chloride ions (>0.2 M) or Tris, as they can compete for copper binding.
-
Use non-coordinating buffers such as phosphate, HEPES, or MOPS. If using a phosphate buffer, pre-mixing the copper sulfate and ligand before addition can prevent the precipitation of copper-phosphate complexes.
-
-
Q2: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct. Additionally, side reactions involving the degradation of sensitive substrates can occur.
-
Glaser Coupling: This side reaction is promoted by the presence of oxygen and Cu(II).
-
Solution:
-
Minimize Oxygen Exposure: As with preventing catalyst inactivation, capping the reaction vessel or working under an inert atmosphere is crucial.
-
Use of Reducing Agents and Ligands: Sodium ascorbate helps to keep the copper in the Cu(I) state, disfavoring the oxidative pathway. Stabilizing ligands also help to suppress this side reaction.
-
-
-
Oxidative Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can lead to the oxidation of sensitive amino acid residues like histidine.
-
Solution:
-
Use Protective Ligands: Ligands like THPTA not only accelerate the reaction but also act as sacrificial reductants, protecting biomolecules from oxidative damage. An excess of the ligand (e.g., 5 equivalents relative to copper) is recommended.
-
-
-
Byproducts from Ascorbate Oxidation: The oxidation of ascorbate can produce reactive carbonyl compounds, such as dehydroascorbate, which can covalently modify proteins, particularly at lysine and arginine residues.
-
Solution:
-
Use an Additive: Aminoguanidine can be added to the reaction mixture to trap these reactive carbonyl byproducts without inhibiting the CuAAC reaction.
-
-
Q3: My reaction with a specific substrate, 2-azidopyridine, is not working. Why is this and is there a solution?
A3: 2-Azidopyridine is a known problematic substrate in standard CuAAC protocols. The pyridine nitrogen and the alpha-nitrogen of the azide group can chelate the copper catalyst, forming a stable six-membered ring that sequesters the catalytically active Cu(I) species and inhibits the reaction.
-
Solution:
-
Change the Copper Source: For chelating azides like 2-azidopyridine, using copper(II) acetate (Cu(OAc)₂) as the catalyst precursor can be highly effective. The chelation by the substrate can facilitate the reduction of Cu(II) to the active Cu(I) catalyst, leading to rapid reaction rates even without a traditional reducing agent.
-
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions for quick reference.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II). 2. Poor Substrate Solubility: Aggregation of sensitive biomolecules. 3. Copper Sequestration: Substrate contains groups that strongly bind copper. 4. Inhibitory Buffer Components: Buffers with high chloride or Tris concentrations. | 1. a) Use a reducing agent like sodium ascorbate. b) Employ a copper-stabilizing ligand (e.g., THPTA, BTTAA). 2. a) Add organic co-solvents like DMSO or DMF (up to 10%). 3. a) Increase the concentration of the copper catalyst and ligand. b) Add a sacrificial metal ion like Zn(II) or Ni(II). 4. a) Use non-coordinating buffers like phosphate, HEPES, or MOPS. |
| Byproduct Formation | 1. Alkyne Homocoupling (Glaser Coupling): Presence of oxygen. 2. Oxidative Damage to Biomolecules: Reactive oxygen species (ROS) generation. 3. Modification by Ascorbate Byproducts: Reactive carbonyls from ascorbate oxidation. | 1. a) Minimize oxygen exposure by capping the reaction or using an inert atmosphere. 2. a) Use an excess of a protective ligand like THPTA. 3. a) Add aminoguanidine to the reaction mixture. |
| Reaction Failure with 2-Azidopyridine | Catalyst Chelation: The substrate sequesters the Cu(I) catalyst. | 1. a) Use copper(II) acetate (Cu(OAc)₂) as the copper source. |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a starting point and should be optimized for specific applications.
-
Prepare Stock Solutions:
-
Biomolecule-alkyne in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Cargo-azide in a compatible solvent (e.g., DMSO).
-
CuSO₄ in water (e.g., 20 mM).
-
Ligand (e.g., THPTA) in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 100 mM), freshly prepared.
-
(Optional) Aminoguanidine in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule-alkyne solution and the cargo-azide stock solution.
-
In a separate tube, premix the CuSO₄ and ligand solutions. This is crucial to prevent precipitation, especially in phosphate buffers.
-
Add the premixed catalyst-ligand solution to the biomolecule/azide mixture.
-
(Optional) Add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
The final concentrations might be, for example: 25-50 µM biomolecule-alkyne, 2-5 equivalents of cargo-azide, 50-100 µM CuSO₄, 5 equivalents of ligand relative to copper, and 5 mM sodium ascorbate.
-
-
Reaction and Monitoring:
-
Gently mix the reaction by inverting the tube and then cap it to minimize oxygen exposure.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE, fluorescence).
-
Protocol for Chelation-Assisted CuAAC with 2-Azidopyridine
-
Prepare Solutions:
-
Alkyne and 2-azidopyridine in a suitable solvent (e.g., tert-butanol, methanol).
-
Copper(II) acetate (Cu(OAc)₂) as a solid or a stock solution.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne and 2-azidopyridine in the chosen solvent to a concentration of approximately 0.1 M.
-
Add Cu(OAc)₂ (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature.
-
-
Reaction and Workup:
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often rapid, sometimes completing in minutes.
-
Upon completion, the reaction mixture can be diluted with a solvent like ethyl acetate and washed with water to remove the copper catalyst. The organic layer is then dried and concentrated.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low CuAAC reaction yield.
Caption: Strategy for mitigating common CuAAC side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Click Chemistry [organic-chemistry.org]
Technical Support Center: Purification of Bioconjugates Synthesized with Azido-PEG1-CH2COO-Cl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the purification of bioconjugates synthesized using the heterobifunctional linker, Azido-PEG1-CH2COO-Cl.
This linker enables a two-step conjugation process: an initial reaction involving the chloroacetyl group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. Effective purification is critical to remove unreacted starting materials, byproducts, and catalyst residues to ensure the purity and functionality of the final bioconjugate.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude bioconjugate mixture?
Your crude reaction mixture will likely contain the desired bioconjugate, unreacted biomolecule (protein, antibody, etc.), excess this compound linker, hydrolyzed linker, and reagents from the click chemistry step, including the copper catalyst, ligands, and reducing agents. If the initial chloroacetylation step is not complete, you may also have unreacted chloroacetyl groups on your biomolecule.
Q2: Which purification techniques are most suitable for bioconjugates synthesized with this linker?
A multi-step purification strategy is often necessary. The most common and effective techniques include:
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger bioconjugate from smaller molecules like excess linker and click chemistry reagents.[1]
-
Ion-Exchange Chromatography (IEX): Effective for separating molecules based on differences in their net charge. The conjugation with the linker will likely alter the isoelectric point (pI) of your biomolecule, allowing for separation from the unreacted starting material.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate based on hydrophobicity, which may be altered by the PEG linker.
-
Affinity Chromatography: If your biomolecule has an affinity tag (e.g., His-tag), this can be a highly specific first capture step.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange.[2]
Q3: How does the short PEG chain (PEG1) in the linker affect the purification strategy?
The single ethylene glycol unit in the this compound linker will only cause a small increase in the hydrodynamic radius of the bioconjugate. This may make separation from the unreacted biomolecule by Size Exclusion Chromatography (SEC) challenging if the size difference is minimal. In such cases, Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) might be more effective as the linker still alters the charge and hydrophobicity of the biomolecule.
Q4: The chloroacetyl group is reactive. What are its primary targets on a protein?
The chloroacetamide group, formed upon reaction of the chloroacetyl group, primarily reacts with the thiol group of cysteine residues through a nucleophilic substitution reaction.[3][4] It can also react with the imidazole side chain of histidine, although this reaction is generally less favorable than with cysteine.[3] Understanding the potential reaction sites on your biomolecule is crucial for characterizing the final conjugate.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of bioconjugates synthesized with this compound.
Problem 1: Low Yield of Purified Bioconjugate
| Possible Cause | Recommended Solution |
| Incomplete initial chloroacetylation | Optimize the reaction conditions for the chloroacetylation step. This may involve adjusting the pH (typically 7.5-8.5 for targeting cysteines), increasing the molar excess of the linker, and optimizing the reaction time and temperature. |
| Inefficient click chemistry reaction | Ensure all reagents for the click reaction are fresh, especially the sodium ascorbate solution which can oxidize. Use a copper-chelating ligand (e.g., THPTA) to protect the Cu(I) catalyst from oxidation and improve reaction efficiency. Consider performing the reaction under anaerobic conditions. |
| Steric hindrance | The conjugation site on the biomolecule may be sterically hindered, preventing efficient reaction. If possible, consider engineering the biomolecule to introduce a more accessible cysteine residue. For the click reaction, performing it under partially denaturing conditions (if compatible with your biomolecule) might improve accessibility. |
| Loss of product during purification | Ensure the chosen purification resins and membranes are compatible with your bioconjugate and that you are not losing the product during washing or elution steps. Collect and analyze all fractions (flow-through, washes, and elutions) to track your product. |
| Precipitation of the bioconjugate | The bioconjugate may have different solubility properties than the starting biomolecule. Ensure the buffers used throughout the purification process are optimized to maintain the solubility of your conjugate. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Residual copper catalyst | Copper ions can be cytotoxic and interfere with downstream applications. Remove residual copper by dialysis against a buffer containing a chelating agent like EDTA, followed by dialysis against the final buffer to remove the EDTA. Chelating resins can also be used to capture copper ions. |
| Unreacted biomolecule co-elutes with the bioconjugate | The physicochemical properties of the bioconjugate and the unreacted biomolecule may be very similar. Optimize the gradient in Ion-Exchange or Hydrophobic Interaction Chromatography for better resolution. Consider using a different type of chromatography (e.g., if you used SEC, try IEX). |
| Excess linker or click chemistry reagents | These small molecules should be efficiently removed by Size Exclusion Chromatography or dialysis/ultrafiltration. Ensure the molecular weight cut-off of your SEC column or dialysis membrane is appropriate. |
| Aggregation of the bioconjugate | PEGylation can sometimes lead to aggregation. Analyze your purified product by Size Exclusion Chromatography to detect aggregates. If present, try to optimize the buffer conditions (pH, ionic strength, additives) to minimize aggregation. |
Experimental Protocols
Protocol 1: General Purification Workflow
This workflow provides a general strategy for purifying bioconjugates synthesized with this compound. Optimization will be required for each specific bioconjugate.
Caption: A general multi-step workflow for the purification of bioconjugates.
Protocol 2: Copper Removal by Dialysis
This protocol details the removal of the copper catalyst after the click chemistry reaction.
Materials:
-
Crude bioconjugate solution after click chemistry.
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
Dialysis buffer 1: Phosphate-buffered saline (PBS) containing 10-50 mM EDTA, pH 7.4.
-
Dialysis buffer 2: PBS, pH 7.4.
-
Large beaker and stir plate.
Methodology:
-
Transfer the crude bioconjugate solution into the dialysis tubing and seal securely.
-
Place the dialysis bag in a beaker with at least 100-fold excess volume of Dialysis Buffer 1.
-
Stir gently at 4°C for 2-4 hours.
-
Replace the buffer with fresh Dialysis Buffer 1 and continue to dialyze for another 2-4 hours or overnight.
-
Change the buffer to Dialysis Buffer 2 (without EDTA) and dialyze for 2-4 hours to remove excess EDTA.
-
Repeat the dialysis against fresh Dialysis Buffer 2 at least two more times.
-
Recover the purified bioconjugate from the dialysis tubing.
Data Presentation
The efficiency of each purification step should be carefully monitored. The following table provides a template for summarizing your purification results.
| Purification Step | Total Protein (mg) | Bioconjugate (mg) | Purity (%) | Yield (%) | Fold Purification |
| Crude Lysate | 1 | ||||
| Affinity Chromatography | |||||
| Ion-Exchange Chromatography | |||||
| Size Exclusion Chromatography |
-
Total Protein: Determined by a protein concentration assay (e.g., BCA).
-
Bioconjugate: Quantified by a suitable analytical method (e.g., HPLC, densitometry of SDS-PAGE).
-
Purity: Assessed by analytical techniques like analytical SEC or RP-HPLC.
-
Yield: The percentage of the bioconjugate recovered from the previous step.
-
Fold Purification: The increase in purity at each step.
Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting an impure bioconjugate product.
References
Preventing aggregation during protein labeling with PEG linkers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during labeling with Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue stemming from several factors that can alter a protein's native stability. The main causes include:
-
Intermolecular Cross-linking: Bifunctional PEG linkers possess reactive groups at both ends, which can inadvertently link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.[1]
-
Increased Surface Hydrophobicity: While the PEG chain itself is hydrophilic, the linker chemistry can sometimes introduce hydrophobic components (e.g., a methyltetrazine group).[2] Covalent attachment of these groups can create hydrophobic patches on the protein surface, promoting self-association.[2]
-
Alteration of Protein Charge: Labeling reactions commonly target positively charged lysine residues. The neutralization of these charges alters the protein's isoelectric point (pI) and reduces the electrostatic repulsion between molecules, making aggregation more likely.[2]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition are critical for protein stability.[1] Performing the reaction at a pH close to the protein's pI, where it is least soluble, can significantly increase aggregation.
-
High Concentrations: Elevated concentrations of the protein or the PEG linker increase the proximity of molecules, raising the likelihood of intermolecular interactions and aggregation.
-
Poor Reagent Quality: The use of a supposedly monofunctional PEG reagent that is contaminated with bifunctional (diol) species can lead to unexpected cross-linking.
Q2: How does the PEG linker itself (e.g., length, structure) influence aggregation?
The properties of the PEG linker play a significant role. Longer PEG chains can increase the hydrodynamic radius of the protein, which can sometimes offer a steric shielding effect that reduces aggregation and proteolysis. However, the impact of PEG length and structure (linear vs. branched) on stability is highly protein-dependent and can either stabilize, destabilize, or have no effect on the protein. The choice of linker chemistry is also crucial; hydrophilic linkers are generally preferred to avoid increasing the surface hydrophobicity of the conjugate.
Q3: How can I detect and quantify protein aggregation during my experiment?
Several analytical techniques, ranging from simple visual checks to sophisticated biophysical methods, can be used:
-
Visual Inspection & Turbidity: The simplest method is to visually check for cloudiness, precipitation, or an increase in turbidity (measured by absorbance at 350-600 nm).
-
Size Exclusion Chromatography (SEC): SEC is a widely used and robust method to separate and quantify soluble aggregates (dimers, trimers, and higher-order species) from the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
SDS-PAGE: Under non-reducing conditions, intermolecularly cross-linked aggregates can be visualized as high-molecular-weight bands.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and homogeneity of proteins and aggregates in solution.
Troubleshooting Guide
Use this guide to diagnose and resolve aggregation issues encountered during protein labeling.
Problem 1: Instantaneous precipitation is observed upon adding the PEG linker.
| Potential Cause | Recommended Action |
| Localized High Reagent Concentration: Adding the PEG linker stock (often in an organic solvent like DMSO) too quickly can cause localized protein denaturation and precipitation. | Add the PEG reagent stock solution drop-wise or in small aliquots over time while gently mixing the protein solution. |
| Suboptimal Buffer Conditions: The reaction buffer's pH may be too close to the protein's pI, or the ionic strength may be incorrect, leading to minimal protein solubility. | Optimize the buffer pH to be at least one unit away from the protein's pI. Screen different salt concentrations (e.g., 50-250 mM NaCl) to find the optimal ionic strength. |
Problem 2: Aggregation occurs gradually during the reaction incubation period.
| Potential Cause | Recommended Action |
| Intermolecular Cross-linking: A bifunctional linker is being used, or the monofunctional reagent is contaminated. | If possible, switch to a high-purity, monofunctional PEG linker. |
| High Degree of Labeling (DoL): Too many PEG molecules are being attached, altering the protein's surface properties (charge, hydrophobicity) to the point of instability. | Reduce the molar excess of the PEG linker in the reaction. Perform a titration experiment with different label:protein molar ratios (e.g., 1:1, 3:1, 5:1) to find the optimal balance. |
| Protein Instability: The protein is inherently unstable under the required reaction conditions (e.g., room temperature for an extended period). | Lower the incubation temperature to 4°C, which will slow both the labeling reaction and aggregation processes. You may need to increase the reaction time to compensate. |
| Disulfide Bond Formation: Free cysteine residues on the protein surface are oxidizing to form intermolecular disulfide bonds, causing aggregation. | Add a mild, non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 0.5-1 mM to the reaction buffer. |
Problem 3: Aggregation is observed after purification or during storage.
| Potential Cause | Recommended Action |
| Inadequate Final Buffer: The storage buffer is not optimal for the newly modified PEG-protein conjugate, which has different physicochemical properties (pI, surface charge) than the unlabeled protein. | Screen for a new optimal storage buffer for the purified conjugate. This may require a different pH, higher ionic strength, or the inclusion of stabilizing excipients (see Table 2). |
| High Protein Concentration: The final concentrated protein solution is prone to aggregation. | Store the protein at the lowest concentration that is feasible for downstream applications. If high concentrations are necessary, screen for stabilizing excipients. |
Data & Parameters
Table 1: Example Screening Matrix for Optimizing PEGylation Conditions
This matrix provides a starting point for systematically optimizing reaction parameters to minimize aggregation. Vary one parameter at a time while keeping others constant.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
If optimizing reaction conditions is insufficient, adding stabilizers to the buffer can significantly improve protein solubility and prevent aggregation.
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Sugars / Polyols | Sucrose, Trehalose | 5-10% (w/v) | Stabilizes protein structure through preferential exclusion. |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption to interfaces. |
| Osmolytes | Glycerol | 5-20% (v/v) | Favors the natively folded state of the protein. |
Visual Guides & Workflows
Caption: A systematic workflow for troubleshooting protein aggregation.
Caption: Key factors contributing to protein aggregation during PEGylation.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation while achieving sufficient labeling.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable, non-reactive buffer like PBS or HEPES)
-
Activated PEG linker stock solution (e.g., 10-50 mM in anhydrous DMSO)
-
A series of reaction buffers with varying pH values (e.g., pH 6.5, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
-
Instrumentation for aggregation analysis (e.g., plate reader for turbidity, SEC-HPLC system)
Methodology:
-
Preparation: Thaw protein and PEG linker solutions. Centrifuge the protein stock at >14,000 x g for 10 minutes at 4°C to remove any pre-existing aggregates. Use the supernatant for the experiment.
-
Matrix Setup: Design a screening matrix (see Table 1 for an example). Prepare a series of small-scale reactions (e.g., 20-50 µL final volume) in microcentrifuge tubes or a 96-well plate.
-
Reaction Assembly:
-
Pipette the required volume of protein stock into each tube/well.
-
Add the corresponding reaction buffer to dilute the protein to the target concentration and pH.
-
Initiate the reaction by adding the PEG linker stock solution. Add it slowly while gently vortexing or mixing to avoid localized high concentrations. The final DMSO concentration should ideally be below 5% (v/v).
-
-
Incubation: Incubate the reactions under the specified temperature conditions (e.g., 4°C or room temperature) for a set period (e.g., 2 hours or overnight).
-
Analysis: After incubation, assess the extent of aggregation in each reaction.
-
Quick Assessment: Centrifuge the tubes at >14,000 x g for 10 minutes. A large, visible pellet indicates significant aggregation.
-
Quantitative Assessment: Analyze each sample using SEC to determine the percentage of monomer vs. aggregate. Alternatively, measure turbidity by reading absorbance at 350 nm.
-
-
Selection: Identify the conditions that yield the highest percentage of monomeric, labeled protein with the lowest amount of aggregation.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble protein aggregates from the monomeric species in a labeling reaction.
Materials:
-
HPLC or FPLC system with a UV detector (monitoring at 280 nm)
-
SEC column appropriate for the molecular weight range of the protein and its potential oligomers.
-
Mobile Phase (SEC Buffer): A buffer that promotes protein stability and minimizes interaction with the column matrix (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).
-
Samples from the labeling reaction and an unlabeled protein control.
Methodology:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Prior to injection, centrifuge the samples (e.g., 10 minutes at >14,000 x g) to pellet large, insoluble aggregates that could clog the column.
-
Injection: Inject a defined volume (e.g., 20-100 µL) of the clarified sample onto the column.
-
Chromatogram Acquisition: Run the mobile phase through the column and record the UV absorbance at 280 nm. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller molecules (excess PEG linker, salts).
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight (HMW) aggregates, the monomer, and low molecular weight (LMW) species.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregate by dividing the HMW peak area by the total area of all protein-related peaks (HMW + monomer) and multiplying by 100.
-
Compare the chromatograms from different reaction conditions to identify those that minimize the aggregate peak.
-
References
Technical Support Center: Optimizing Bioconjugation with PEG Linkers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of Polyethylene Glycol (PEG) linker length on bioconjugation efficiency. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of PEG linkers in bioconjugation?
PEG linkers are flexible, hydrophilic spacers that connect biomolecules, drugs, or other functional entities.[1][2] Their primary functions include:
-
Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules, which is crucial for preventing aggregation and improving formulation stability.[2][3][4]
-
Enhanced Stability: PEG linkers can protect conjugated molecules from enzymatic degradation and chemical instability.
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a biomolecule's surface, reducing recognition by the immune system and the risk of an immune response.
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the bioconjugate, PEGylation can reduce renal clearance, thereby extending its circulation time in the bloodstream.
-
Controlled Spacing: The tunable length of PEG linkers allows for precise spatial control between the conjugated molecules, which can be critical for maintaining biological activity.
Q2: How does PEG linker length generally affect the properties of a bioconjugate?
The length of the PEG linker is a critical parameter that can significantly influence the physicochemical and pharmacological properties of a bioconjugate.
-
Shorter PEG Linkers (e.g., PEG2-PEG12): These are often used for compact labeling where minimal spacing is required. While they may offer higher stability for the conjugate, they provide less of a shielding effect.
-
Longer PEG Linkers (e.g., PEG24 and above): Longer chains are preferred for improving the solubility of hydrophobic payloads and reducing immunogenicity. They generally lead to a longer circulation half-life and can enhance in vivo efficacy. However, very long chains might introduce steric hindrance, potentially reducing the biological activity of the conjugated molecule.
Q3: What are the most common causes of low yield in bioconjugation reactions involving PEG linkers?
Low yields in bioconjugation can be attributed to several factors:
-
Aggregation: Hydrophobic payloads can cause the antibody-drug conjugate (ADC) to aggregate and precipitate out of solution. While PEG linkers are used to mitigate this, suboptimal linker length can still lead to aggregation.
-
Steric Hindrance: A very long PEG chain can physically block the reactive ends of the linker from accessing the conjugation sites on the biomolecule, leading to lower conjugation efficiency.
-
Poor Solubility of Linker-Payload: Even with a PEG spacer, highly hydrophobic payloads may have limited solubility in aqueous buffers, resulting in an incomplete reaction.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and molar ratios of reactants can significantly impact conjugation efficiency.
-
Inefficient Purification: The purification process to remove unconjugated materials can lead to significant product loss.
Troubleshooting Guides
Issue 1: Low Bioconjugation Yield
Problem: The final yield of the purified bioconjugate is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Aggregation of the Bioconjugate | 1. Optimize PEG Linker Length: Longer PEG chains generally improve solubility and reduce aggregation. Consider using a longer PEG linker if you are working with a hydrophobic payload. 2. Adjust Buffer Conditions: Screen different buffer systems (e.g., phosphate, Tris, histidine) and pH values to find conditions that minimize aggregation. 3. Control Drug-to-Antibody Ratio (DAR): High DARs increase hydrophobicity. Aim for a lower DAR if aggregation is a persistent issue. |
| Steric Hindrance from a Long PEG Linker | 1. Evaluate Shorter PEG Linkers: If you suspect steric hindrance is impeding the reaction, test a shorter PEG linker to facilitate access to the conjugation site. 2. Optimize Molar Ratio: Increase the molar excess of the linker-payload to drive the reaction to completion. A 10- to 20-fold molar excess is a good starting point. |
| Poor Solubility of the Linker-Payload | 1. Increase PEG Linker Length: A longer PEG chain can enhance the solubility of the linker-payload construct in aqueous solutions. 2. Use an Organic Co-solvent: Titrate a small amount of a water-miscible organic solvent (e.g., DMSO, DMA) into the reaction buffer to improve the solubility of the linker-payload. Monitor the stability of the biomolecule. |
| Suboptimal Reaction Conditions | 1. Optimize pH: The optimal pH depends on the conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters). Perform small-scale reactions at different pH values. 2. Vary Reaction Time and Temperature: Optimize incubation time and temperature to maximize conjugation without degrading the biomolecule. |
Issue 2: Reduced Biological Activity of the Bioconjugate
Problem: The final bioconjugate shows significantly lower biological activity (e.g., reduced binding affinity, lower cytotoxicity) compared to the unconjugated biomolecule.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance at the Binding Site | 1. Increase PEG Linker Length: A longer PEG linker can provide greater spatial separation between the biomolecule and the payload, potentially restoring access to the binding site. 2. Change Conjugation Site: If possible, move the conjugation site away from the active or binding region of the biomolecule. |
| Conformational Changes in the Biomolecule | 1. Evaluate Different Linker Chemistries: The way the PEG linker is attached can impact the conformational stability of the protein. Experiment with different reactive groups. 2. Use a Shorter PEG Linker: In some cases, a very long and flexible PEG chain can induce unfavorable conformational changes. Test a more rigid or shorter linker. |
| Payload Interference | 1. Optimize Linker Length: The effect of PEG linker length on in vitro potency can be dependent on the specific targeting moiety and payload. Systematically screen different PEG lengths to find the optimal balance between pharmacokinetic benefits and retained potency. |
Data on PEG Linker Length and Bioconjugate Properties
The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics of bioconjugates, particularly antibody-drug conjugates (ADCs).
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) | Observations | Reference |
| No PEG | High | Rapid clearance from circulation. | |
| PEG4 | Moderate | Improved clearance compared to no PEG. | |
| PEG8 | Low | Clearance rate approaches that of the parent antibody. A threshold is observed where longer PEGs do not significantly decrease clearance further. | |
| PEG12 | Low | Similar clearance to PEG8, indicating a plateau effect. | |
| PEG24 | Low | Maintained low clearance, providing a wider therapeutic window. |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| PEG Linker Length | Fold Reduction in Cytotoxicity | Half-Life Extension | Observations | Reference |
| No PEG | 1x (Baseline) | 1x (Baseline) | High cytotoxicity but very short half-life. | |
| 4 kDa | 4.5x | 2.5x | A trade-off between a significant increase in half-life and a moderate reduction in cytotoxicity. | |
| 10 kDa | 22x | 11.2x | A substantial increase in half-life at the cost of a significant reduction in in vitro cytotoxicity. |
Experimental Protocols & Workflows
General Workflow for Evaluating the Impact of PEG Linker Length
The following diagram illustrates a systematic workflow for selecting the optimal PEG linker length for a bioconjugate.
References
Technical Support Center: Minimizing Glaser-Hay Coupling in CuAAC Reactions
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of the undesired Glaser-Hay coupling byproduct, ensuring high yields and purity of your target 1,2,3-triazole products.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to the Glaser-Hay side reaction during your CuAAC experiments.
| Problem | Potential Cause | Solution |
| Low or no yield of the desired triazole product, with the presence of a byproduct at approximately double the mass of the alkyne starting material. | This is a classic sign of significant Glaser-Hay coupling, where the alkyne starting material dimerizes. This is primarily caused by the oxidation of the active Cu(I) catalyst to the inactive and problematic Cu(II) state, often due to the presence of oxygen.[1][2] | 1. Ensure Anaerobic Conditions: Deoxygenate all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes prior to use.[3] It is also recommended to perform the reaction under an inert atmosphere.[4] 2. Use a Fresh Reducing Agent: Prepare a fresh solution of your reducing agent (e.g., sodium ascorbate) immediately before setting up the reaction.[5] Older solutions may have lost their efficacy. 3. Optimize Ligand and Copper Source: Use a Cu(I)-stabilizing ligand such as THPTA or BTTAA. Consider a copper source that is less prone to oxidation, or ensure the in situ reduction of a Cu(II) source is efficient. |
| The reaction starts, but stalls before completion, and you observe the formation of the Glaser-Hay byproduct over time. | This may indicate that the reducing agent is being consumed faster than the CuAAC reaction is proceeding, leading to a buildup of Cu(II) and subsequent alkyne homocoupling. | 1. Increase Reducing Agent Concentration: A higher concentration of sodium ascorbate (e.g., 5-10 equivalents relative to the alkyne) can help maintain a reducing environment throughout the reaction. 2. Add the Reducing Agent Last: Add the sodium ascorbate solution to the reaction mixture after all other components, including the copper source and ligand, have been combined. This initiates the reaction with a fresh supply of the reducing agent. 3. Lower the Reaction Temperature: Running the reaction at a lower temperature can help to slow down the rate of both the desired reaction and the undesired Glaser-Hay coupling, but may favor the CuAAC pathway. |
| You are working with sensitive biomolecules (e.g., proteins, peptides) and are observing both Glaser-Hay coupling and degradation of your biomolecule. | The oxidative environment that promotes Glaser-Hay coupling also generates reactive oxygen species (ROS) that can damage sensitive biomolecules. | 1. Use Additives to Mitigate Oxidative Stress: * Aminoguanidine: This can be added to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation. * Catalase: This enzyme can be used to break down hydrogen peroxide, a common ROS, into water and oxygen. 2. Optimize the pH: For bioconjugation, a pH between 6.5 and 8.0 is generally recommended. Extreme pH values can be detrimental to both the reaction and the biomolecule. 3. Choose the Right Ligand: For bioconjugation in aqueous media, a water-soluble and highly stabilizing ligand like THPTA is often preferred. |
| You observe a precipitate forming in your reaction mixture. | This could be due to the formation of insoluble copper-acetylide polymers, which can be a precursor to Glaser-Hay coupling, or the precipitation of the catalyst or reagents. | 1. Ensure Proper Solvation: If your substrates have poor solubility in the reaction solvent, consider using a co-solvent system (e.g., DMSO/water, t-BuOH/water). 2. Check Reagent Compatibility: Ensure that all your reagents are soluble and stable in the chosen solvent system and at the reaction temperature. 3. Use an Appropriate Ligand: A good chelating ligand can help to keep the copper species in solution and catalytically active. |
Frequently Asked Questions (FAQs)
Q1: What is Glaser-Hay coupling and why does it occur in CuAAC reactions?
A1: Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne. It is a common side reaction in CuAAC because both reactions are catalyzed by copper. The key difference lies in the copper oxidation state and the presence of an oxidant. While CuAAC is catalyzed by Cu(I), Glaser-Hay coupling is promoted by Cu(II) and an oxidizing agent, which is often atmospheric oxygen dissolved in the reaction solvent.
Q2: How does oxygen affect the CuAAC reaction?
A2: Oxygen is detrimental to the CuAAC reaction because it oxidizes the catalytically active Cu(I) species to the inactive Cu(II) state. This not only slows down or stops the desired cycloaddition but also promotes the Glaser-Hay side reaction.
Q3: What is the role of a reducing agent like sodium ascorbate?
A3: Sodium ascorbate is used to reduce the more stable Cu(II) salts (like CuSO₄) to the active Cu(I) catalyst in situ. It also serves as an antioxidant, helping to scavenge dissolved oxygen and maintain the copper in the +1 oxidation state throughout the reaction.
Q4: How do ligands help in minimizing Glaser-Hay coupling?
A4: Ligands, particularly polydentate nitrogen-based ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), play a crucial role in stabilizing the Cu(I) oxidation state. By coordinating to the copper center, they prevent its oxidation to Cu(II) and can also accelerate the rate of the CuAAC reaction, further outcompeting the Glaser-Hay pathway.
Q5: What is the optimal copper-to-ligand ratio?
A5: The optimal copper-to-ligand ratio can vary depending on the specific ligand and reaction conditions. However, for many common ligands like THPTA, a ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure that the copper is sufficiently chelated and stabilized.
Q6: Can the choice of solvent influence the extent of Glaser-Hay coupling?
A6: Yes, the solvent can play a role. Polar solvents, particularly water, can influence the solubility and stability of the catalyst complex and reactants. For bioconjugation, aqueous buffers are common. For organic synthesis, a range of solvents can be used, but it is always important to ensure that the chosen solvent is thoroughly deoxygenated.
Q7: Are there any additives that can help suppress Glaser-Hay coupling or its negative effects?
A7: Yes, in addition to a reducing agent and a ligand, other additives can be beneficial, especially in bioconjugation. Aminoguanidine can be used to trap reactive byproducts of ascorbate oxidation that can damage proteins. For reactions where oxidative stress is a major concern, the enzyme catalase can be added to decompose hydrogen peroxide.
Data Presentation
Table 1: Influence of Ligands on CuAAC vs. Glaser-Hay Coupling
| Ligand | Structure | General Observations on Performance |
| THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | Tris(triazole)amine | Highly effective in aqueous media for bioconjugation. Stabilizes Cu(I) and accelerates CuAAC, thereby minimizing Glaser-Hay coupling. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Tris(triazole)amine | Another excellent ligand for aqueous CuAAC. Often used in bioconjugation and provides good stabilization of Cu(I). |
| TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Tris(triazole)amine | A very effective ligand, but its poor water solubility limits its use to organic or mixed-solvent systems. |
| TMEDA (N,N,N',N'-tetramethylethylenediamine) | Bidentate amine | While it can be used, it is generally less effective at stabilizing Cu(I) compared to the tris(triazole)amine ligands, and may lead to more Glaser-Hay byproduct. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with Minimization of Glaser-Hay Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Azide-containing substrate
-
Alkyne-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA
-
Deoxygenated solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your azide and alkyne substrates in the deoxygenated solvent.
-
Prepare a stock solution of CuSO₄·5H₂O in deoxygenated water (e.g., 100 mM).
-
Prepare a stock solution of THPTA in deoxygenated water (e.g., 500 mM).
-
Crucially, prepare a fresh stock solution of sodium ascorbate in deoxygenated water (e.g., 1 M) immediately before use.
-
-
Reaction Setup (under an inert atmosphere if possible):
-
In a reaction vessel, combine the azide and alkyne substrates.
-
Add the THPTA solution (to a final concentration that is 5 times that of the copper).
-
Add the CuSO₄ solution (to a final concentration of 100-250 µM).
-
Gently mix the solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (to a final concentration of 2.5-5 mM).
-
Gently mix the reaction.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature. Monitor the progress by TLC, LC-MS, or another suitable analytical technique.
-
Once the reaction is complete, it can be quenched by the addition of a copper chelator like EDTA.
-
Proceed with the appropriate purification method for your product.
-
Protocol 2: Setting up an Oxygen-Free CuAAC Reaction
For particularly sensitive substrates or when Glaser-Hay coupling is a persistent issue, a more rigorous exclusion of oxygen is necessary.
Materials:
-
All reagents and solvents from Protocol 1.
-
Schlenk line or glovebox.
-
Syringes and needles.
-
Rubber septa for reaction vessels.
Procedure:
-
Deoxygenation of Solvents:
-
Place your solvent(s) in a flask with a stir bar.
-
Seal the flask with a rubber septum.
-
Bubble a gentle stream of an inert gas (argon or nitrogen) through the solvent via a long needle for at least 30 minutes while stirring.
-
-
Preparation of Reagent Solutions:
-
Prepare stock solutions of all reagents using the deoxygenated solvents inside a glovebox or using Schlenk line techniques.
-
-
Reaction Setup:
-
Take a clean, dry reaction vessel and flush it with an inert gas.
-
Using syringes, transfer the solutions of the azide, alkyne, THPTA, and CuSO₄ to the reaction vessel.
-
Maintain a positive pressure of the inert gas throughout the additions.
-
-
Reaction Initiation and Monitoring:
-
Using a syringe, add the freshly prepared and deoxygenated sodium ascorbate solution to the reaction mixture.
-
Allow the reaction to stir at the desired temperature under the inert atmosphere.
-
Monitor the reaction as described in Protocol 1.
-
Visualizations
Caption: Competing pathways of CuAAC and Glaser-Hay coupling.
Caption: A workflow for troubleshooting Glaser-Hay coupling.
References
- 1. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of Azido-PEG1-CH2COO-Cl Conjugates by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the characterization of Azido-PEG1-CH2COO-Cl, a discrete PEG (dPEG®) linker critical in bioconjugation and drug development. The primary focus is on Liquid Chromatography-Mass Spectrometry (LC-MS), with objective comparisons to alternative techniques, supported by established experimental protocols and data interpretation strategies.
Introduction to this compound
This compound is a heterobifunctional linker featuring an azide group for "click chemistry" and a reactive chloroacetyl group for conjugation to nucleophiles like thiols. As a discrete PEG molecule, it has a defined molecular weight, unlike traditional polydisperse polymers.[1] Accurate characterization is essential to confirm its identity, purity, and stability, ensuring the success of subsequent conjugation reactions.[2]
For the purpose of this guide, the structure is defined as Azido-ethoxy-acetyl chloride.
-
Chemical Formula: C₄H₆N₃O₂Cl
-
Monoisotopic Mass: 163.0148 Da
This molecular weight and the presence of a chlorine atom (with its characteristic isotopes, ³⁵Cl and ³⁷Cl) are key features for mass spectrometry analysis.
Primary Characterization Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier method for analyzing molecules like this compound because it combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[3] It is ideal for verifying molecular weight, assessing purity, and identifying potential impurities or degradation products in a single workflow.[2]
A generalized protocol for analyzing this linker using a standard Reverse-Phase (RP) LC-MS system with Electrospray Ionization (ESI) is provided below.
Sample Preparation:
-
Prepare a stock solution of the this compound linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water.[2]
-
Dilute this stock solution to a final working concentration of 5-10 µM using the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Transfer the final solution to an appropriate autosampler vial for injection.
Instrumentation and Parameters: The following tables outline typical parameters for LC and MS instruments, such as a Q-TOF or Orbitrap mass spectrometer.
| Table 1: Liquid Chromatography (LC) Parameters | |
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5-10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Table 2: Mass Spectrometry (MS) Parameters | |
| Parameter | Typical Value |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive Ion Mode (+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Scan Range (m/z) | 100 - 1000 m/z |
| Analysis Mode | Full Scan (MS1), Tandem MS (MS/MS) for fragmentation |
Full Scan (MS1) Analysis: The primary goal of the full scan analysis is to identify the molecular ion. Due to the linker's structure and the ESI process, several adducts are expected. The presence of a chlorine atom results in a distinct isotopic pattern, with the [M+2] peak appearing at approximately one-third the intensity of the monoisotopic ([M]) peak.
| Table 3: Expected Ions for this compound (Monoisotopic Mass = 163.0148 Da) | ||
| Ion Species | Formula | Expected m/z |
| Protonated Ion [M+H]⁺ | [C₄H₇N₃O₂Cl]⁺ | 164.0221 |
| Protonated Ion Isotope [(M+2)+H]⁺ | [C₄H₇N₃O₂³⁷Cl]⁺ | 166.0192 |
| Sodium Adduct [M+Na]⁺ | [C₄H₆N₃O₂ClNa]⁺ | 186.0041 |
| Sodium Adduct Isotope [(M+2)+Na]⁺ | [C₄H₆N₃O₂³⁷ClNa]⁺ | 188.0011 |
| Ammonium Adduct [M+NH₄]⁺ | [C₄H₁₀N₄O₂Cl]⁺ | 181.0487 |
| Ammonium Adduct Isotope [(M+2)+NH₄]⁺ | [C₄H₁₀N₄O₂³⁷Cl]⁺ | 183.0457 |
Tandem MS (MS/MS) Analysis: To confirm the structure, the precursor ion (e.g., m/z 164.02) is isolated and fragmented. The resulting product ions provide structural fingerprints. Cleavage is expected at the ether linkage and bonds adjacent to the carbonyl group.
References
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) for PEGylated Protein Purity Analysis
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased in-vivo half-life, and reduced immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, free PEG, and various PEGylated isoforms (e.g., positional isomers, multi-PEGylated species). Consequently, robust analytical methods are essential to accurately assess the purity and consistency of the final PEGylated protein product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization and quality control of PEGylated proteins.[1]
This guide provides an objective comparison of the most common HPLC methods used for the purity analysis of PEGylated protein therapeutics: Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC). This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Comparison of HPLC Methods for PEGylated Protein Analysis
The choice of an appropriate HPLC method depends on the specific characteristics of the PEGylated protein and the impurities that need to be resolved.[1] Each technique offers distinct advantages and limitations in separating the desired PEGylated conjugate from unreacted protein, free PEG, and different PEGylated isoforms.
| Method | Principle of Separation | Primary Applications | Advantages | Limitations |
| SEC-HPLC | Separation based on hydrodynamic volume (size) in solution. | Analysis of aggregates, removal of unreacted PEG, and separation of multi-PEGylated species.[2] | Robust and easy to set up.[3] Good for separating species with significant size differences. | Limited resolution for species with similar hydrodynamic radii, such as positional isomers. Not always effective in separating the conjugate from free PEG, especially with broad PEG polydispersity. |
| RP-HPLC | Separation based on differences in hydrophobicity. | High-resolution separation of PEGylated isoforms, including positional isomers. | Excellent resolving power for closely related species. | Can cause protein denaturation. Requires elevated temperatures for better recovery and peak shape. |
| IEX-HPLC | Separation based on differences in net surface charge. | Separation of positional isomers and species with different degrees of PEGylation, as PEGylation can mask charged residues. | High resolving power for charge variants. | The decrease in dynamic binding capacity can be significant with increasing PEG chain length. |
| HIC | Separation based on differences in hydrophobicity under non-denaturing conditions. | Orthogonal method for purity assessment and separation of PEGylated species. | Maintains the native protein structure. | Separation efficiency can be dependent on the molecular weight of the attached PEG. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the separation of a model PEGylated protein from its unreacted form and other impurities. Note: Retention times and resolution are approximate and will vary with the specific protein, PEG size, column, and other chromatographic conditions.
Table 1: Representative SEC-HPLC Data for a PEGylated Protein
| Analyte | Retention Time (min) | Resolution (Rs) | Purity (%) |
| Aggregate | 8.5 | - | >95 |
| Di-PEGylated Protein | 10.2 | 1.8 (vs. Mono-PEGylated) | >98 |
| Mono-PEGylated Protein | 11.5 | 2.5 (vs. Unreacted Protein) | >99 |
| Unreacted Protein | 13.0 | - | >99 |
Table 2: Representative RP-HPLC Data for Positional Isomers of a Mono-PEGylated Protein
| Analyte | Retention Time (min) | Resolution (Rs) | Relative Abundance (%) |
| Positional Isomer 1 | 15.2 | - | 60 |
| Positional Isomer 2 | 16.0 | 1.5 | 30 |
| Unreacted Protein | 18.5 | >3.0 | 10 |
Table 3: Representative IEX-HPLC Data for Different Degrees of PEGylation
| Analyte | Retention Time (min) | Resolution (Rs) | Purity (%) |
| Unreacted Protein | 25.0 | - | >99 |
| Mono-PEGylated Species | 22.5 | 2.0 | >98 |
| Di-PEGylated Species | 20.0 | 1.8 | >97 |
Table 4: Representative HIC Data for a PEGylated Protein
| Analyte | Retention Time (min) | Resolution (Rs) | Purity (%) |
| Unreacted Protein | 10.5 | - | >99 |
| Mono-PEGylated Protein | 15.0 | >2.0 | >98 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for each of the discussed HPLC techniques.
-
Objective: To separate aggregates and different PEGylated forms based on size.
-
Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm.
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Sample Concentration: 2.0 mg/mL.
-
Objective: To separate positional isomers and closely related PEGylated species based on hydrophobicity.
-
Column: Jupiter C4, 5 µm, 300 Å, 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20-80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C.
-
Detector: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1.0 mg/mL.
-
Objective: To separate PEGylated species based on charge differences.
-
Column: ProPac WCX-10, 10 µm, 4 x 250 mm.
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: 0-50% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 280 nm.
-
Injection Volume: 50 µL.
-
Sample Concentration: 1.0 mg/mL.
-
Objective: To separate PEGylated species based on hydrophobicity under non-denaturing conditions.
-
Column: TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: 0-100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Concentration: 2.0 mg/mL.
Visualizations
Caption: General workflow for HPLC-based purity analysis of PEGylated proteins.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
The purity assessment of PEGylated proteins is a complex analytical challenge that necessitates the use of various HPLC techniques. SEC-HPLC serves as an excellent initial method for analyzing aggregates and removing unreacted PEG. For higher resolution separation of PEGylated isoforms and positional isomers, RP-HPLC and IEX-HPLC are powerful tools, with the choice depending on whether the primary differentiating factor is hydrophobicity or charge. HIC-HPLC offers an orthogonal approach that is particularly valuable in a multi-step analytical strategy to ensure comprehensive characterization of the PEGylated protein product. The selection and optimization of the appropriate HPLC method(s) are critical for ensuring the quality, safety, and efficacy of PEGylated biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Beyond the Click: A Comparative Guide to Linker Strategies in PROTAC Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). While Azido-PEG1-CH2COO-Cl has served as a workhorse for facile PROTAC assembly via click chemistry, a growing body of evidence underscores the profound impact of linker composition and architecture on degrader potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of viable alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The heterobifunctional nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, necessitates a careful optimization of each component. The linker, far from being a passive spacer, plays a pivotal role in dictating the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[1][2] This guide explores the landscape of linker alternatives beyond the standard azide-functionalized PEG moiety, offering a data-driven perspective on their relative merits and drawbacks.
The Expanding Toolbox: A Comparative Analysis of Linker Scaffolds
The most prevalent alternatives to this compound fall into two main categories: flexible chains, such as alkyl and polyethylene glycol (PEG) linkers of varying lengths, and more conformationally restricted or rigid linkers, which include structures incorporating alkynes, triazoles, and saturated heterocycles.[1][2] The choice between these options is not trivial and can significantly influence the biological activity of the resulting PROTAC.
Flexible Linkers: The Value of Versatility
Alkyl and PEG chains are the most extensively utilized linker types in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be modulated.[1] This flexibility allows for an empirical approach to optimizing the distance between the warhead and the E3 ligase ligand to achieve a productive ternary complex.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Examples |
| Alkyl Chains | Simple hydrocarbon chains of varying lengths. | - High degree of conformational flexibility.- Synthetically straightforward to incorporate. | - Can increase lipophilicity, potentially reducing solubility and cell permeability.- High flexibility can lead to an entropic penalty upon binding. | Linkers in early estrogen receptor-α targeting PROTACs. |
| PEG Chains | Polyethylene glycol units of varying lengths. | - Improves solubility and can reduce non-specific binding.- Provides flexibility for ternary complex formation. | - Can be susceptible to metabolism.- High number of rotatable bonds can negatively impact permeability. | Linkers in various PROTACs, including those targeting BRD4. |
Experimental Snapshot: The Impact of Linker Length on Degradation Efficiency
A seminal study by Cyrus et al. demonstrated the critical importance of linker length in a series of estrogen receptor (ER) targeting PROTACs. Their work revealed that a 16-atom linker resulted in significantly more potent ER degradation compared to a shorter 12-atom linker, despite similar binding affinities. This highlights that optimal linker length is a key parameter that must be empirically determined for each PROTAC system.
Rigid and Semi-Rigid Linkers: Engineering Precision and Improved Properties
To overcome some of the limitations of flexible linkers, researchers have increasingly turned to more rigid or semi-rigid designs. These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding and improving selectivity.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Examples |
| Alkyne/Triazole | Incorporation of linear alkyne or planar triazole moieties. | - Provides conformational restriction.- Triazoles can be readily formed via "click chemistry".- Can improve physicochemical properties. | - More synthetically challenging to prepare.- Lack of flexibility may hinder productive ternary complex formation in some cases. | Linkers in PROTACs targeting PARP1 and CDK9. |
| Saturated Heterocycles | Inclusion of piperazine or piperidine rings. | - Can improve solubility and pharmacokinetic properties.- Provides a degree of conformational constraint. | - Synthesis can be more complex than linear linkers. | Linkers in PROTACs targeting SMARCA2 and SMARCA4. |
| Aromatic Spacers | Incorporation of phenyl rings. | - Introduces rigidity and planarity.- Can participate in π-π stacking interactions to stabilize the ternary complex. | - Can significantly alter the overall shape and vector of the PROTAC.- May not be universally applicable and can impair degradation in some contexts. | Linkers in PROTACs targeting the Androgen Receptor. |
Experimental Snapshot: The Power of Click Chemistry in Linker Optimization
The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has streamlined the synthesis of PROTAC libraries with diverse linker compositions. This approach allows for the rapid generation and screening of PROTACs with varying linker lengths and rigidities to identify optimal degraders. For instance, the synthesis of Wogonin-based PROTACs targeting CDK9 revealed that a triazole-containing linker was more efficient than a simple alkane chain.
Experimental Corner: Protocols for PROTAC Synthesis and Evaluation
The following provides a generalized workflow and key experimental protocols for the synthesis and evaluation of PROTACs with alternative linkers.
General Workflow for PROTAC Synthesis via Alternative Linker Strategies
Caption: A generalized workflow for the synthesis and evaluation of PROTACs using alternative linkers.
Key Experimental Protocols
1. Synthesis of an Alkyne-Functionalized Linker and PROTAC Assembly via Click Chemistry
-
Objective: To synthesize a PROTAC by coupling an alkyne-containing linker with an azide-functionalized warhead and an appropriate E3 ligase ligand.
-
Materials: Azide-functionalized warhead, alkyne-containing linker, E3 ligase ligand with a suitable functional group for conjugation, copper(II) sulfate, sodium ascorbate, solvent (e.g., DMF/water).
-
Procedure:
-
Dissolve the azide-functionalized warhead and the alkyne-containing linker in a suitable solvent mixture.
-
Add an aqueous solution of copper(II) sulfate followed by an aqueous solution of sodium ascorbate to initiate the click reaction.
-
Stir the reaction at room temperature and monitor for completion by LC-MS.
-
Upon completion, purify the resulting triazole-linked intermediate by column chromatography.
-
Conjugate the purified intermediate to the E3 ligase ligand using standard coupling chemistry (e.g., amide bond formation).
-
Purify the final PROTAC product by preparative HPLC.
-
2. Western Blot Analysis of POI Degradation
-
Objective: To quantify the degradation of the target protein following PROTAC treatment.
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
The Influence of Linker Choice on Ternary Complex Formation
The geometry and stability of the ternary complex are paramount for efficient ubiquitination. The choice of linker directly impacts the relative orientation of the POI and the E3 ligase.
Caption: A diagram illustrating how flexible and rigid linkers can differentially influence the formation of the ternary complex.
Conclusion: A Call for Rational Linker Design
The era of viewing the PROTAC linker as a mere tether is over. A wealth of data now supports its role as a critical determinant of degrader efficacy. While flexible alkyl and PEG linkers offer synthetic convenience and are valuable tools for initial screening, the exploration of more rigid and conformationally defined linkers presents a promising avenue for enhancing potency, selectivity, and drug-like properties. The strategic application of chemistries such as the copper-catalyzed azide-alkyne cycloaddition provides a powerful platform for the rapid optimization of linker architecture. Ultimately, a thoughtful and data-driven approach to linker design, considering not only length but also composition and rigidity, will be essential for unlocking the full therapeutic potential of PROTACs.
References
A Comparative Guide to Azido-PEG1-CH2COO-Cl and Other PEG Linkers for Bioconjugation
In the landscape of advanced drug development and biological research, the role of polyethylene glycol (PEG) linkers is paramount. These molecular bridges are instrumental in enhancing the therapeutic efficacy of bioconjugates by improving solubility, stability, and pharmacokinetic profiles. Among the diverse array of PEG linkers, Azido-PEG1-CH2COO-Cl stands out as a heterobifunctional linker offering a unique combination of reactive moieties. This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Dual Functionality of this compound
This compound is a short-chain PEG linker featuring two distinct reactive groups: an azide (N₃) and a chloroacetyl group (-CH₂COO-Cl). This heterobifunctional nature allows for a controlled, stepwise conjugation of two different molecules.
-
Azide Group: This moiety is a key player in "click chemistry," a set of highly efficient and bioorthogonal reactions. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form a stable triazole linkage.[1] This specificity is crucial for attaching the linker to molecules containing an alkyne group without affecting other functional groups.
-
Chloroacetyl Group: The chloroacetyl group is an alkylating agent that reacts with nucleophilic groups, primarily the sulfhydryl group of cysteine residues, and to a lesser extent, the imidazole ring of histidine and amino groups of lysine.[2] This reaction forms a stable thioether or amino bond.
Performance Comparison of PEG Linker Reactive Groups
The choice of a PEG linker is often dictated by the functional groups available on the biomolecule of interest and the desired stability of the final conjugate. Below is a comparative analysis of the performance of the chloroacetyl group found in this compound against other common reactive functionalities.
Data Presentation: Quantitative Comparison of Linker Chemistries
| Linker Reactive Group | Target Residue(s) | Reaction pH | Reaction Speed | Bond Stability (Half-life in human plasma) | Key Advantages | Key Disadvantages |
| Chloroacetamide | Cysteine, Histidine | 7.5 - 8.5 | Moderate | High (Thioether bond is very stable) | High specificity for cysteine; stable linkage. | Slower reaction rate compared to iodoacetamide and maleimide.[3] |
| NHS Ester | Lysine, N-terminus | 7.2 - 8.5 | Fast | High (Amide bond is stable) | High reactivity with primary amines; widely available. | Susceptible to hydrolysis; can modify functionally important lysines.[4] |
| Maleimide | Cysteine | 6.5 - 7.5 | Very Fast | Moderate (Thioether bond can undergo retro-Michael reaction) | High selectivity for thiols; rapid kinetics. | Potential for thiol exchange in vivo, leading to payload loss.[4] |
| Azide (Click Chemistry) | Alkyne-modified molecules | 4 - 11 | Fast (CuAAC) to Moderate (SPAAC) | Very High (Triazole ring is extremely stable) | Bioorthogonal; highly specific; very stable linkage. | CuAAC requires a copper catalyst which can be cytotoxic. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEG linkers in bioconjugation. Below are representative protocols for key experiments.
Protocol 1: Protein Alkylation with this compound
This protocol outlines the procedure for conjugating the chloroacetyl group of the linker to cysteine residues on a protein.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound
-
Reduction buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Alkylation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in reduction buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
Remove the reducing agent by buffer exchange into alkylation buffer.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound in an organic solvent like DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound solution to the reduced protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching reagent such as L-cysteine to a final concentration of 10 mM to react with any excess chloroacetyl groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.
-
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol describes the subsequent click chemistry reaction to assemble a Proteolysis Targeting Chimera (PROTAC) using the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-modified E3 ligase ligand
-
Copper(I) catalyst (for CuAAC, e.g., CuSO₄ and sodium ascorbate) or a strained alkyne (for SPAAC, e.g., DBCO-functionalized ligand)
-
Ligand to stabilize Cu(I) (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., HPLC)
Procedure (CuAAC):
-
Preparation of Reagents:
-
Prepare stock solutions of the azide-functionalized protein in reaction buffer.
-
Prepare a stock solution of the alkyne-modified E3 ligase ligand in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-functionalized protein with the alkyne-modified E3 ligase ligand (typically at a 1:5 to 1:10 molar ratio).
-
Add the THPTA ligand to the reaction mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the final PROTAC conjugate using reverse-phase HPLC to achieve high purity (>95%).
-
-
Characterization:
-
Confirm the identity and purity of the PROTAC using NMR and high-resolution mass spectrometry.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Battle: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC).[1] This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1][2][3] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the bloodstream but labile under specific conditions characteristic of the tumor microenvironment or intracellular compartments. This controlled release can be triggered by several mechanisms:
-
Enzyme-Sensitive Linkers: These often incorporate dipeptide sequences, like the widely used valine-citrulline (vc) motif, which are recognized and cleaved by lysosomal proteases such as cathepsin B, an enzyme often overexpressed in cancer cells.
-
pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones, remain stable at the physiological pH of blood (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These utilize disulfide bonds, which are stable in the bloodstream but are readily cleaved by the high concentration of reducing agents like glutathione found inside cells.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, often membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen. However, this versatility can come with a higher risk of premature payload release and off-target toxicity.
Non-Cleavable Linkers: Stability-Driven Payload Release
In contrast, non-cleavable linkers form a highly stable bond, typically a thioether, between the antibody and the payload. The release of the active drug metabolite is not dependent on a specific trigger but relies on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized.
This mechanism results in the release of the payload with the linker and an attached amino acid residue from the antibody. The primary advantage of this approach is superior plasma stability, which minimizes the risk of premature drug release and can lead to a wider therapeutic window and lower off-target toxicity. However, this stability comes at the cost of the bystander effect. The released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing it from diffusing into neighboring cells. Therefore, the efficacy of non-cleavable ADCs is restricted to antigen-positive cells.
References
Spectroscopic Analysis of Triazole Formation: A Comparative Guide for Researchers
The formation of 1,2,3-triazoles via click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of modern chemical synthesis, finding widespread application in drug discovery, bioconjugation, and materials science.[1][2][3] The efficiency and high yield of this reaction are well-established, but for optimization, kinetic studies, and ensuring complete conversion, robust analytical methods for real-time or in-situ monitoring are indispensable.[4][5] This guide provides a comparative overview of common spectroscopic techniques used to analyze triazole formation, complete with experimental data and protocols to aid researchers in selecting the most suitable method for their work.
Comparing Spectroscopic Techniques for Reaction Monitoring
The choice of analytical technique depends on factors such as the required sensitivity, the need for structural information, the reaction conditions, and available instrumentation. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are the most prevalent methods for monitoring click chemistry reactions.
| Technique | Principle of Detection | Advantages | Disadvantages | Primary Application |
| NMR Spectroscopy | Monitors the disappearance of reactant signals (azide, alkyne) and the appearance of the characteristic triazole proton and carbon signals. | Provides detailed structural information of reactants, intermediates, and products. Excellent for mechanistic and kinetic studies. | Lower sensitivity compared to other methods. Requires deuterated solvents and can be time-consuming. | Detailed mechanistic studies, structural confirmation of products, and kinetic analysis. |
| FTIR Spectroscopy | Tracks the disappearance of the strong, sharp azide stretching band (~2100 cm⁻¹) and changes in the alkyne stretching region. | Enables real-time, in-situ monitoring of reaction progress. Highly specific for the azide functional group. | Quantification can be complex and may require calibration. | Real-time reaction monitoring, kinetic analysis, and process optimization. |
| UV-Vis Spectroscopy | Measures the change in absorbance over time as the conjugated triazole product forms, which often has a distinct absorption profile from the reactants. | Simple, widely available, and suitable for kinetic analysis of fast reactions. | Requires a chromophore in the reactants or products. Provides limited structural information. | High-throughput screening and kinetic studies of reactions involving chromophoric molecules. |
| Fluorescence Spectroscopy | Monitors changes in fluorescence intensity or wavelength, often used when a reactant's fluorescence is quenched upon triazole formation or when using a fluorogenic azide or alkyne. | Extremely sensitive, making it ideal for monitoring reactions at low concentrations. | Limited to reactions involving a fluorescent component. | Monitoring fast reactions and applications in biological systems where high sensitivity is required. |
Quantitative Spectroscopic Data for Triazole Formation
The formation of the 1,4-disubstituted triazole ring results in characteristic changes in the spectroscopic data, which can be used to quantify the reaction progress.
| Spectroscopic Technique | Reactant Signal | Product Signal | Typical Change |
| ¹H NMR | Alkyne proton (C≡C-H ) | Triazole proton (H -C5) | Disappearance of alkyne proton signal and appearance of a new singlet between 7.5 and 8.5 ppm. |
| ¹³C NMR | Alkyne carbons (C ≡C ) | Triazole carbons (C 4 and C 5) | Appearance of signals for C4 and C5 of the triazole ring, typically in the range of 122-128 ppm (C5) and 139-149 ppm (C4). |
| FTIR Spectroscopy | Azide (N₃) stretch | - | Disappearance of the strong, sharp azide peak around 2100 cm⁻¹. |
| UV-Vis Spectroscopy | Reactant-specific λmax | Triazole product λmax | A shift in the maximum absorbance wavelength (λmax) or the appearance of a new absorbance band corresponding to the triazole product. |
Experimental Protocols
Accurate and reproducible data rely on well-designed experimental protocols. Below are generalized methodologies for monitoring triazole formation using the discussed spectroscopic techniques.
Protocol 1: ¹H NMR Spectroscopy for Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve the alkyne, azide, and an internal standard (e.g., dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Initiation: Acquire an initial ¹H NMR spectrum (t=0). Initiate the reaction by adding the copper catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Analysis: Determine the reaction conversion by integrating the signal of the appearing triazole proton relative to the signal of the internal standard.
Protocol 2: In-Situ FTIR Spectroscopy for Real-Time Monitoring
-
Setup: Use an FTIR spectrometer equipped with an in-situ probe (e.g., ReactIR).
-
Background Spectrum: Record a background spectrum of the solvent and reactants before initiating the reaction.
-
Reaction and Monitoring: Initiate the click reaction in the reaction vessel. The probe, immersed in the reaction mixture, will continuously collect IR spectra over time.
-
Data Analysis: Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹ to generate a kinetic profile of the reaction.
Protocol 3: UV-Vis Spectroscopy for Kinetic Analysis
-
Instrument Setup: Use a spectrophotometer with a temperature-controlled cuvette holder. Set the instrument to measure the absorbance at the λmax of the triazole product.
-
Sample Preparation: Prepare stock solutions of the azide, alkyne, and copper catalyst in a suitable solvent.
-
Reaction and Measurement: Place the reactants in a quartz cuvette and record the initial absorbance. Initiate the reaction by adding the catalyst and immediately begin recording the absorbance at fixed time intervals.
-
Data Analysis: Plot the absorbance versus time. This data can be used to determine the reaction rate constant.
Visualizing Click Chemistry Analysis
Diagrams created using Graphviz DOT language help to visualize the reaction, workflow, and logical comparisons.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: General experimental workflow for spectroscopic analysis of click reactions.
Caption: Logical comparison of spectroscopic techniques for click chemistry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of two of the most common flexible linker classes, alkyl and polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The choice between an alkyl and a PEG linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1] While both are popular choices due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[2][]
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[1][4] | Repeating ethylene glycol units. |
| Hydrophilicity | Generally hydrophobic. | Hydrophilic. |
| Solubility | May limit aqueous solubility. | Generally improves aqueous solubility. |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding. | Can enhance permeability by improving solubility and adopting folded conformations, but very long chains can increase the polar surface area, hindering permeability. |
| Metabolic Stability | Generally possess good chemical and metabolic stability. | May have reduced metabolic stability in vivo. |
| Synthetic Accessibility | Readily accessible and synthetically straightforward. | Can be more challenging and costly to synthesize compared to alkyl linkers. |
| Conformation | Tend to adopt elongated anti-conformations. | The gauche effect favors turns, leading to a higher proportion of folded conformations. |
Delving Deeper: The Impact on PROTAC Performance
The selection of an appropriate linker is a key determinant of a PROTAC's success. The interplay between the linker's properties and the overall molecular characteristics dictates the PROTAC's ability to effectively induce protein degradation.
Physicochemical Properties: Solubility and Permeability
A PROTAC's ability to dissolve in aqueous environments and permeate cell membranes is crucial for its biological activity. Alkyl linkers, being hydrophobic, can sometimes pose a challenge to the overall solubility of the PROTAC molecule. Conversely, the hydrophilic nature of PEG linkers often enhances a PROTAC's solubility, which is a desirable trait for administration and bioavailability.
Cell permeability, however, presents a more complex picture. While the hydrophobicity of alkyl linkers might suggest better membrane traversal, it can also lead to non-specific binding and aggregation. Interestingly, PEG linkers can facilitate cell permeability through a different mechanism. Their tendency to induce folded conformations can shield polar surface areas, effectively reducing the molecule's three-dimensional polar surface area and enhancing its ability to cross the cell membrane. However, it's a delicate balance, as excessively long PEG chains can increase the total polar surface area, which can negatively impact permeability.
Biological Activity: Ternary Complex Formation and Degradation Efficiency
The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker are all critical factors in achieving an optimal orientation for ubiquitination and subsequent degradation.
Flexible linkers like alkyl and PEG chains provide the necessary conformational freedom for the PROTAC to adopt a productive conformation within the ternary complex. The increased plasticity of a PEG linker, compared to an alkyl chain, has been shown in some cases to enhance ternary complex formation.
The degradation efficiency of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The choice of linker can dramatically influence these parameters. For instance, a study comparing PROTACs with linkers of equal length found that the PEGylated PROTAC exhibited a higher degree of folded conformations, which was correlated with higher cell permeability and, consequently, potent degradation. In another instance, the replacement of a PEG linker with an alkyl chain led to a concentration-dependent decrease in degradation.
Pharmacokinetics and In Vivo Performance
The metabolic stability of a PROTAC is a key consideration for its in vivo application. Alkyl linkers are generally considered to be metabolically stable. PEG linkers, on the other hand, can be more susceptible to metabolism. The introduction of a linker, whether alkyl or PEG, can introduce new "soft spots" for metabolic enzymes, and shorter linear linkers have been associated with better metabolic stability.
Visualizing the PROTAC Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTACs.
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for comparing PROTACs.
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in PROTAC evaluation.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (with alkyl or PEG linker) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. The level of protein degradation is determined by comparing the band intensity of the target protein in PROTAC-treated samples to the vehicle-treated control.
-
Ternary Complex Formation Assay (Fluorescence Polarization - FP)
This competitive FP assay can be used to measure the formation of the ternary complex.
Materials:
-
Fluorescently labeled ligand for the E3 ligase or target protein
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC compound (with alkyl or PEG linker)
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled ligand and the protein it binds to (either the target protein or the E3 ligase).
-
In a microplate, add the PROTAC compound at various concentrations.
-
Add the pre-formed binary complex of the fluorescent ligand and its corresponding protein to the wells containing the PROTAC.
-
To half of the wells, add the third component (the other protein) to initiate the formation of the ternary complex. To the other half, add buffer as a control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Data Analysis: An increase in fluorescence polarization in the presence of all three components (PROTAC, target protein, and E3 ligase) compared to the binary controls indicates the formation of a ternary complex. The data can be fitted to determine the cooperativity of ternary complex formation.
Conclusion
The choice between an alkyl and a PEG linker is a critical decision in the design of a PROTAC, with significant implications for its physicochemical and biological properties. Alkyl linkers offer synthetic simplicity and metabolic stability, while PEG linkers can provide improved solubility and favorable conformational properties that may enhance cell permeability and ternary complex formation. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate. A thorough understanding of the distinct characteristics of each linker type, coupled with a systematic experimental evaluation, will empower researchers to rationally design the next generation of potent and selective protein degraders.
References
Safety Operating Guide
Proper Disposal of Azido-PEG1-CH2COO-Cl: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Azido-PEG1-CH2COO-Cl, a bifunctional PROTAC linker. Due to its chemical structure, which incorporates both an azide and an acyl chloride functional group, this compound presents significant potential hazards, including explosivity, reactivity, and toxicity. Adherence to the following procedures is critical to ensure personnel safety and regulatory compliance.
Core Safety Principles and Hazard Assessment
This compound (Chemical Formula: C₄H₆ClN₃O₂) is a low molecular weight organic azide. The relatively low carbon-to-nitrogen ratio suggests a potential for explosive decomposition when subjected to heat, shock, or friction. The acyl chloride group is highly reactive and will readily hydrolyze, releasing corrosive hydrochloric acid.
Key Hazards:
-
Explosive Potential: Organic azides can be unstable and may decompose violently.
-
High Reactivity: The acyl chloride functional group reacts vigorously with water, alcohols, and other nucleophiles.
-
Toxicity: Azide compounds are acutely toxic, with effects similar to cyanide.
-
Corrosivity: Reaction with moisture produces hydrochloric acid.
Before handling, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review all available safety information.
Quantitative Data Summary
For research-scale quantities of this compound, the following parameters should be observed for waste management.
| Parameter | Guideline/Information | Regulatory Context/Source |
| GHS Hazard Classification | Acute toxicity, Skin corrosion/irritation, Serious eye damage/eye irritation. | Based on functional group analysis. |
| Primary Disposal Method | Collection by a licensed hazardous waste management service for high-temperature incineration.[1] | Standard practice for cytotoxic and hazardous chemical waste. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile, double-gloving recommended), safety goggles with side-shields, flame-retardant lab coat. | Standard laboratory practice for hazardous chemicals. |
| Waste Container | Clearly labeled, compatible (e.g., glass or HDPE), sealed container. | Institutional and local regulations for hazardous waste. |
| Spill Cleanup | Absorb with inert, non-combustible material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. | General guidance for chemical spills. |
Disposal Decision Workflow
The primary and mandatory disposal route for this compound is through a certified hazardous waste management service. Chemical neutralization should only be considered as a pre-treatment step if explicitly approved by your institution's EHS department and performed by trained personnel in a controlled environment.
Experimental Protocols
The following protocols are provided for informational purposes and should only be undertaken with prior approval from your institution's EHS department.
Procedure 1: Direct Disposal as Hazardous Waste (Mandatory)
This is the required method for the disposal of this compound.
Materials:
-
Appropriate personal protective equipment (PPE).
-
A designated hazardous waste container (glass or HDPE) with a secure lid.
-
Hazardous waste labels as required by your institution.
Methodology:
-
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated hazardous waste container.
-
CRITICAL: Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
CRITICAL: Avoid contact with metals, particularly heavy metals, which can form shock-sensitive metal azides.
-
-
Labeling: Clearly label the container with "Hazardous Waste: Contains Organic Azide and Acyl Chloride" and list all chemical constituents, including solvents and their approximate concentrations.
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat sources and incompatible materials.
-
Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.
Procedure 2: Chemical Neutralization (Informational Only)
This procedure should not be performed without a thorough risk assessment and approval from your institution's EHS department. The bifunctional nature of this compound makes a single-step neutralization challenging and potentially hazardous. The following is a conceptual, two-step approach for the degradation of the two reactive functional groups.
Step A: Hydrolysis of the Acyl Chloride
This step aims to quench the reactive acyl chloride group.
Materials:
-
Waste solution containing this compound.
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
Stir plate and stir bar.
-
Suitable reaction vessel (e.g., round-bottom flask) within a fume hood.
Methodology:
-
Place the waste solution in the reaction vessel within a chemical fume hood.
-
While stirring, slowly add 1 M NaOH solution to the waste. The acyl chloride will hydrolyze to a carboxylate. This reaction is exothermic and will generate HCl, which is neutralized by the NaOH.
-
Continue adding NaOH until the pH of the solution is between 10 and 12.
-
Allow the solution to stir for several hours to ensure complete hydrolysis.
Step B: Reduction of the Azide
This step aims to convert the potentially explosive azide group to a more stable amine.
Materials:
-
Hydrolyzed waste solution from Step A.
-
Stannous chloride (SnCl₂) or a similar reducing agent.
Methodology:
-
To the basic solution from Step A, slowly add a stoichiometric excess of a suitable reducing agent like stannous chloride.
-
The azide will be reduced to the corresponding amine.
-
After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M HCl.
Final Disposal of Treated Waste:
Even after chemical treatment, the resulting solution must be collected and disposed of as hazardous waste through your institution's EHS office.
Logical Relationship of Disposal Steps
The following diagram illustrates the logical sequence of operations for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Azido-PEG1-CH2COO-Cl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling of Azido-PEG1-CH2COO-Cl, an alkyl/ether-based PROTAC linker.[1][2][3][4] Adherence to these procedures is essential for ensuring laboratory safety and procedural success. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and waste disposal plans.
I. Hazard Identification and Risk Assessment
-
Azide Group: Organic azides are energetic and potentially explosive. They can be sensitive to heat, shock, and friction. Mixing with acids can generate highly toxic and explosive hydrazoic acid. Azides can also react with heavy metals, such as lead and copper found in plumbing, to form highly explosive metal azides.
-
Chloroacetate Group: Chloroacetate compounds are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Toxicity: The compound as a whole should be treated as toxic.
II. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves are the standard. For higher toxicity risks, consider wearing silver shield gloves underneath nitrile gloves. | Provides an extra layer of protection against skin absorption. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield must be worn in addition to goggles when there is a risk of splashes. | Protects against chemical splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-retardant lab coat is mandatory. For tasks with a higher risk of exposure to liquids or particles, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the chemical. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills. |
III. Engineering Controls
Proper engineering controls are critical for minimizing exposure and ensuring a safe working environment.
| Control Type | Specification | Rationale |
| Ventilation | All manipulations of this compound must be performed in a certified chemical fume hood. | Minimizes inhalation exposure. |
| Blast Shield | A blast shield should be used for all procedures involving azides, especially when heating or if there is a risk of explosion. | Provides protection from potential explosions. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible. | For immediate decontamination in case of accidental exposure. |
IV. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
1. Preparation and Pre-Work Checklist:
-
Review this safety guide and any other available safety information.
-
Ensure the chemical fume hood is functioning correctly.
-
Confirm that the eyewash station and safety shower are accessible and operational.
-
Line the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting.
2. Handling and Use:
-
Weighing: Use plastic or ceramic spatulas to handle the solid compound to avoid friction and reaction with metals.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reaction Setup:
-
Avoid using ground glass joints, as friction can lead to an explosion.
-
If heating is necessary, use a controlled heating mantle and monitor the temperature closely.
-
Always work behind a blast shield.
-
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dark, and well-ventilated area. Recommended storage is at 0-4°C for the short term (days to weeks) and -20°C for the long term (months to years).
-
Store away from incompatible materials such as acids, strong oxidizing agents, and heavy metals.
V. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds.
1. Waste Collection:
-
Liquid Waste: Collect all aqueous and organic waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated solid waste, including gloves, paper towels, and disposable labware, should be placed in a separate, clearly labeled hazardous waste container.
-
Segregation: Do not mix azide waste with acidic waste, as this can generate highly toxic hydrazoic acid.
2. Deactivation of Azide Waste (for dilute solutions):
-
This procedure should only be performed by trained personnel in a chemical fume hood.
-
For dilute aqueous solutions (≤5% azide), a common method is to react it with an acidic solution of sodium nitrite. This converts the azide to nitrogen gas.
-
The setup should include a three-necked flask with a stirrer and a dropping funnel.
-
Slowly add the sodium nitrite solution to the azide solution.
-
After the reaction is complete, the solution should be neutralized to a pH of 6-9 before being collected as hazardous waste.
3. Final Disposal:
-
Under no circumstances should azide-containing solutions be poured down the drain. Reaction with lead or copper in the plumbing can form highly explosive metal azides.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.
VI. Emergency Procedures
| Situation | Action |
| Small Spill (in fume hood) | Alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the absorbent material into a hazardous waste container. Clean the spill area with a suitable decontaminating solution, followed by soap and water. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and EHS. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
